Ricorfotide Vedotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2082631-84-1 |
|---|---|
Molecular Formula |
C162H243N39O40S |
Molecular Weight |
3409.0 g/mol |
IUPAC Name |
(2S)-5-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C162H243N39O40S/c1-21-92(14)132(119(239-19)77-123(205)198-69-37-48-116(198)134(240-20)93(15)136(212)175-94(16)133(211)97-42-27-23-28-43-97)196(17)156(232)129(90(10)11)193-152(228)131(91(12)13)197(18)162(238)241-83-96-52-56-100(57-53-96)177-138(214)105(46-35-67-171-161(168)237)182-149(225)127(88(6)7)191-121(203)51-29-24-34-68-201-124(206)78-120(155(201)231)242-84-115(178-122(204)62-60-108(158(235)236)183-137(213)98-54-58-99(59-55-98)172-80-102-81-173-135-130(176-102)151(227)195-160(167)194-135)146(222)180-103(44-30-32-64-163)139(215)181-106(61-63-125(207)208)140(216)186-110(74-95-40-25-22-26-41-95)143(219)185-109(72-86(2)3)142(218)189-113(75-101-79-169-85-174-101)154(230)200-71-39-50-118(200)148(224)190-114(82-202)145(221)179-104(45-31-33-65-164)141(217)192-128(89(8)9)150(226)187-111(76-126(209)210)144(220)188-112(73-87(4)5)153(229)199-70-38-49-117(199)147(223)184-107(157(233)234)47-36-66-170-159(165)166/h22-23,25-28,40-43,52-59,79,81,85-94,103-120,127-129,131-134,172,202,211H,21,24,29-39,44-51,60-78,80,82-84,163-164H2,1-20H3,(H,169,174)(H,175,212)(H,177,214)(H,178,204)(H,179,221)(H,180,222)(H,181,215)(H,182,225)(H,183,213)(H,184,223)(H,185,219)(H,186,216)(H,187,226)(H,188,220)(H,189,218)(H,190,224)(H,191,203)(H,192,217)(H,193,228)(H,207,208)(H,209,210)(H,233,234)(H,235,236)(H4,165,166,170)(H3,168,171,237)(H3,167,173,194,195,227)/t92-,93+,94+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119+,120?,127-,128-,129-,131-,132-,133+,134+/m0/s1 |
InChI Key |
YGUQMOLGQZUHPI-POCOVCJGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CBP-1008: A Technical Guide to a First-in-Class Bispecific Ligand-Drug Conjugate in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBP-1008 (also known as Ricorfotide vedotin or Rico-V) is an investigational, first-in-class, bispecific ligand-drug conjugate (Bi-XDC) that represents a novel approach in precision oncology.[1][2] Developed by Coherent Biopharma, this agent is designed to selectively target and eliminate cancer cells that overexpress both Folate Receptor alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[3][4] The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent microtubule inhibitor.[1][5] Preclinical and clinical studies have demonstrated a manageable safety profile and promising anti-tumor activity in various solid tumors, particularly in platinum-resistant ovarian cancer (PROC) and triple-negative breast cancer (TNBC).[1][3][6] This document provides a comprehensive technical overview of CBP-1008, including its mechanism of action, preclinical and clinical data, and experimental methodologies based on publicly available information.
Core Components and Mechanism of Action
CBP-1008 is a small-molecule drug conjugate that distinguishes itself from larger antibody-drug conjugates (ADCs) by utilizing small ligands for targeting.[7] This design is intended to offer advantages such as enhanced tissue permeability, lower immunogenicity, and a shorter elimination half-life.[7]
The core components of CBP-1008 are:
-
Dual-Ligand System: Targets both FRα and TRPV6.[5] FRα is a high-affinity folate-binding protein, and TRPV6 is a calcium-selective ion channel, both of which are overexpressed in a variety of solid tumors, including ovarian, breast, and lung cancers.[4][5] CBP-1008 binds to FRα with high affinity and to TRPV6 with low affinity.[4][8]
-
Payload: The cytotoxic agent is monomethyl auristatin E (MMAE), a potent synthetic antineoplastic agent.[3][5]
-
Linker: An enzyme-cleavable linker connects the dual-ligand system to the MMAE payload.[7]
The proposed mechanism of action for CBP-1008 is a multi-step process:
-
Target Binding: The bispecific ligand moiety of CBP-1008 binds to FRα and/or TRPV6 on the surface of tumor cells.[5]
-
Internalization: The presence of TRPV6 appears to facilitate faster FRα-mediated internalization of the conjugate compared to cells without TRPV6.[4][8]
-
Payload Release: Following internalization into the cancer cell, the linker is cleaved, releasing the active MMAE payload.[3][5]
-
Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization.[3][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]
Signaling Pathway and Drug Delivery
Caption: Mechanism of action of CBP-1008 from binding to apoptosis.
Preclinical Data
Preclinical studies have demonstrated the anti-tumor activity and safety profile of CBP-1008 in various models.
Pharmacokinetics and Biodistribution
| Parameter | Finding | Species | Citation |
| Systemic Clearance | Observed within 6 hours | Not specified | [4][9] |
| Tumor Accumulation | Retained and accumulated in tumors | Not specified | [4][9] |
| Tumor Half-life | Over 48 hours | Not specified | [4][9] |
Maximum Tolerated Dose (MTD)
| Species | MTD | Citation |
| Mice | 4 mg/kg | [4][8][9] |
| Rats | 2 mg/kg | [4][8][9] |
| Monkeys | 1 mg/kg | [4][8][9] |
Efficacy in Patient-Derived Xenograft (PDX) Models
In preclinical studies using ovarian PDX models, CBP-1008 showed enhanced efficacy in tumors positive for both FRα and TRPV6 compared to those negative for at least one of these markers.[4][8] Furthermore, a strong correlation was observed between tumor growth inhibition and the immunohistochemistry (IHC) score of FRα (R²=0.89) in FRα+/TRPV6+ tumors.[4][9]
Clinical Development
CBP-1008 is currently undergoing clinical evaluation for the treatment of various advanced solid tumors.[3] A key study is the first-in-human, multicenter, Phase Ia/Ib trial (NCT04740398).[1][10][11]
Phase Ia/Ib Study (NCT04740398) Design
-
Phase Ia (Dose Escalation): This phase began with an accelerated titration design (0.015, 0.03 mg/kg on days 1 and 15 of a 28-day cycle) and transitioned to a 3+3 scheme at higher doses (0.12, 0.15, 0.17, 0.18, 0.20 mg/kg).[1][10]
-
Phase Ib (Dose Expansion): This phase enrolled patients into specific cohorts:
Experimental Workflow for the Phase I Trial
Caption: Workflow of the CBP-1008 Phase Ia/Ib clinical trial.
Clinical Trial Patient Demographics (as of Jan 13, 2022)
| Characteristic | Value | Citation |
| Total Enrolled | 106 | [1] |
| Phase Ia | 30 | [1] |
| Phase Ib | 76 | [1] |
| Median Prior Regimens | 3 | [1] |
| Tumor Types | ||
| Ovarian Cancer (OC) | 52 | [1] |
| Triple-Negative Breast Cancer (TNBC) | 20 | [1] |
| ER+/Her2+ Breast Cancer (BC) | 16 | [1] |
| Lung Cancer | 3 | [1] |
| Pancreatic Cancer | 2 | [1] |
| Other | 13 | [1] |
Safety and Tolerability: Treatment-Emergent Adverse Events (TEAEs)
The majority of adverse events reported in the Phase I study were mild to moderate.[1] No drug-related deaths were observed.[1]
| Grade 3/4 TEAEs (≥5% as of Dec 8, 2023) | Incidence | Citation |
| Neutropenia | 49.0% | [10] |
| White Blood Cell Count Decreased | 26.8% | [10] |
| Aspartate Aminotransferase (AST) Increased | 5.9% | [10] |
| Alanine Aminotransferase (ALT) Increased | 5.9% | [10] |
| Anemia | 5.4% | [10] |
Preliminary Efficacy Data
Promising anti-tumor activity has been observed, particularly in patients with platinum-resistant ovarian cancer expressing FRα and/or TRPV6.[1]
| Patient Cohort (at ≥0.15 mg/kg dose) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
| Platinum-Resistant HGSOC (≤3 prior regimens, N=41) | 31.7% | 70.7% | [10] |
| Platinum-Resistant OC with FRα/TRPV6 high expression (N=18) | 33.3% | 77.7% (6 PR + 8 SD) | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical development of CBP-1008 are proprietary to Coherent Biopharma and are not publicly available. However, based on the published abstracts, the methodologies can be summarized as follows:
Preclinical Evaluation Methodology
-
In Vivo Efficacy: Patient-derived xenograft (PDX) models of various cancers (e.g., ovarian) were utilized.[4] Tumor-bearing animals were treated with CBP-1008, and tumor growth inhibition was monitored over time.
-
Biomarker Analysis: Immunohistochemistry (IHC) assays for FRα and TRPV6 were developed and validated to assess the expression levels of these target proteins in tumor tissues.[4][9] The correlation between biomarker expression and response to CBP-1008 was then evaluated.[4]
-
Pharmacokinetic Studies: Standard pharmacokinetic parameters, including systemic clearance and tumor accumulation/half-life, were assessed in animal models following administration of CBP-1008.[4][9]
-
Toxicology Studies: Maximum tolerated dose (MTD) studies were conducted in multiple species (mice, rats, monkeys) to determine the safety profile and establish a safe starting dose for human trials.[4][8]
Clinical Trial Methodology (NCT04740398)
-
Study Drug Administration: CBP-1008 was administered as an intravenous (IV) infusion on Days 1 and 15 of a 28-day cycle.[1][11]
-
Safety Assessment: Safety and tolerability were the primary objectives.[11] Adverse events were monitored continuously and graded according to standard criteria. Dose-limiting toxicities (DLTs) were assessed during the dose-escalation phase to determine the MTD.[1]
-
Efficacy Assessment: Preliminary anti-tumor activity was a secondary objective.[11] Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST). The Objective Response Rate (ORR) and Disease Control Rate (DCR) were calculated for various patient cohorts.[1][10]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic parameters of CBP-1008 in patients.[11]
Future Directions
The promising results from the Phase I/II studies have led to further development. Coherent Biopharma has received clearance from China's Center for Drug Evaluation (CDE) to initiate a Phase III clinical trial of CBP-1008 for the treatment of epithelial platinum-resistant ovarian cancer.[6] The continued investigation of CBP-1008 in various solid tumors, potentially stratified by FRα and TRPV6 expression, will be crucial in defining its role in the oncology treatment landscape.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. CBP-1008, World’s First Bi-Engaging Ligand-Mediated Drug Conjugate, Approved for Clinical Trial – CBP [coherentbio.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 7. Clinical Trials – CBP [coherentbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. coherentbio.com [coherentbio.com]
Ricorfotide Vedotin: A Technical Whitepaper on the Dual-Targeting of Folate Receptor Alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricorfotide vedotin (CBP-1008) is an innovative, first-in-class, dual-ligand targeted drug conjugate currently in clinical development for the treatment of various solid tumors. This document provides an in-depth technical overview of its core mechanism, which involves the simultaneous targeting of Folate Receptor Alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6). By leveraging Coherent Biopharma's proprietary Bi-specific Ligand-Drug Conjugate (Bi-XDC) platform, this compound delivers a potent microtubule inhibitor, monomethyl auristatin E (MMAE), to tumor cells expressing one or both of these surface proteins. This whitepaper will detail the preclinical and clinical data available to date, outline plausible experimental methodologies for its characterization, and present visualizations of its mechanism of action and relevant signaling pathways.
Introduction
The landscape of targeted cancer therapy is continually evolving, with a significant focus on enhancing drug delivery to malignant tissues while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) have exemplified the success of this approach. This compound represents a novel advancement in this field, utilizing a smaller, bi-specific ligand-based targeting system. This design offers potential advantages over traditional ADCs, including improved tissue penetration and faster systemic clearance.[1][2]
The selection of FRα and TRPV6 as targets is strategic. FRα is a well-validated tumor-associated antigen overexpressed in a variety of epithelial malignancies, including ovarian, endometrial, and non-small cell lung cancers, with limited expression in normal tissues.[3][4] Its role in receptor-mediated endocytosis makes it an ideal candidate for internalizing therapeutic payloads.[3] TRPV6, a highly selective calcium channel, is also upregulated in several cancers, including breast, ovarian, and prostate cancer, and is implicated in tumor progression.[5][6] The co-expression of FRα and TRPV6 in certain tumor types provides a rationale for a dual-targeting strategy aimed at enhancing cellular uptake and cytotoxicity.
Core Components and Mechanism of Action
This compound is comprised of three key components: a dual-ligand targeting moiety, a cleavable linker, and the cytotoxic payload MMAE. The dual-ligand system is designed to bind to both FRα and TRPV6 on the cancer cell surface. Preclinical findings indicate that this compound binds to FRα with high affinity and to TRPV6 with low affinity.[5][7] The presence of both receptors appears to facilitate a faster and more efficient internalization of the drug conjugate compared to targeting FRα alone.[7]
Upon binding, the this compound-receptor complex is internalized via endocytosis. Inside the cell, the conjugate is trafficked to the lysosome, where the linker is cleaved by intracellular enzymes, releasing the MMAE payload.[8][9] Free MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (CBP-1008) and the related next-generation compound CBP-1019, which also targets FRα and TRPV6 but carries a topoisomerase I inhibitor payload.
Table 1: Preclinical Data for this compound (CBP-1008)
| Parameter | Value | Species | Reference |
| FRα Binding Affinity | High | - | [5][7] |
| TRPV6 Binding Affinity | Low | - | [5][7] |
| Tumor Accumulation Half-life | > 48 hours | - | [5][7] |
| Maximum Tolerated Dose (MTD) | 4 mg/kg | Mice | [5][7] |
| Maximum Tolerated Dose (MTD) | 2 mg/kg | Rats | [5][7] |
| Maximum Tolerated Dose (MTD) | 1 mg/kg | Monkeys | [5][7] |
Table 2: Clinical Data from Phase I Study of this compound (CBP-1008) in Ovarian Cancer (NCT04740398)
| Parameter | Dose | Patient Population | Value | Reference |
| Objective Response Rate (ORR) | 0.15 mg/kg | Platinum-resistant high-grade serous ovarian cancer (HGSOC) with ≤3 prior regimens | 31.7% | [11] |
| Disease Control Rate (DCR) | 0.15 mg/kg | Platinum-resistant HGSOC with ≤3 prior regimens | 70.7% | [11] |
| Objective Response Rate (ORR) | 0.15 mg/kg | Ovarian cancer patients with 1-2 prior paclitaxel (B517696) treatments | 48.3% | [12] |
| Disease Control Rate (DCR) | 0.15 mg/kg | Ovarian cancer patients with 1-2 prior paclitaxel treatments | 82.8% | [12] |
Table 3: Clinical Data from Phase I/II Study of CBP-1019 in Advanced/Metastatic Endometrial Cancer
| Parameter | Dose | Patient Population | Value | Reference |
| Objective Response Rate (ORR) | 3.0 mg/kg | 9 evaluable patients | 42.9% | [13] |
| Disease Control Rate (DCR) | 3.0 mg/kg | 9 evaluable patients | 100% | [13] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, this section outlines standard methodologies that would be employed in the characterization of such a drug conjugate.
Binding Affinity Assays
-
Objective: To determine the binding affinity (KD) of this compound to FRα and TRPV6.
-
Methodology:
-
Cell Lines: Utilize cell lines with varying expression levels of FRα and TRPV6 (e.g., engineered cell lines overexpressing one or both receptors, and cancer cell lines with endogenous expression).
-
Ligand Binding Assay: Perform saturation binding assays using a radiolabeled or fluorescently tagged version of this compound.
-
Procedure: Incubate increasing concentrations of the labeled conjugate with a constant number of cells. After reaching equilibrium, separate bound from unbound ligand by centrifugation or filtration.
-
Data Analysis: Quantify the amount of bound ligand and analyze the data using non-linear regression to determine the KD and Bmax (maximum number of binding sites). Competition binding assays with unlabeled this compound can also be performed to determine the Ki.
-
In Vitro Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Methodology:
-
Cell Culture: Seed cancer cell lines with known FRα and TRPV6 expression levels in 96-well plates.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Plot cell viability against drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Internalization Assays
-
Objective: To quantify the rate and extent of this compound internalization upon binding to target cells.
-
Methodology:
-
Labeling: Conjugate this compound with a pH-sensitive fluorescent dye or a radiolabel.
-
Cell Treatment: Incubate target cells with the labeled conjugate for various time points.
-
Quantification:
-
For fluorescently labeled conjugates, use flow cytometry or confocal microscopy to measure the intracellular fluorescence. The use of a quenching agent can distinguish between surface-bound and internalized conjugate.
-
For radiolabeled conjugates, strip surface-bound ligand with an acidic buffer and measure the remaining intracellular radioactivity.
-
-
Data Analysis: Plot the amount of internalized conjugate over time to determine the internalization rate.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of this compound in animal models.
-
Methodology:
-
Xenograft Models: Implant human cancer cell lines with varying FRα and TRPV6 expression levels subcutaneously into immunocompromised mice. Patient-derived xenograft (PDX) models are also highly relevant.[5]
-
Treatment: Once tumors reach a specified volume, administer this compound intravenously at various dose levels and schedules.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for target expression and markers of apoptosis).
-
Data Analysis: Compare tumor growth inhibition between treated and vehicle control groups.
-
Visualizations
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and the associated cellular pathways.
References
- 1. Clinical Trials – CBP [coherentbio.com]
- 2. Science & Innovation – CBP [coherentbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ASCO 2024 Highlights: Research findings of CBP-1008 and CBP-1018 once again attract global attention – CBP [coherentbio.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Ricorfotide Vedotin (CBP-1008): A Technical Overview of a Novel Dual-Targeting Peptide-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricorfotide vedotin, also known as CBP-1008 or Rico-V, is a first-in-class, clinical-stage peptide-drug conjugate (PDC) engineered for targeted cancer therapy.[1][2] Developed by Coherent Biopharma, it utilizes a proprietary Bi-XDC technology platform to deliver a potent cytotoxic agent directly to tumor cells expressing specific surface markers.[1][2][3] This document provides a detailed examination of the structure, composition, mechanism of action, and available preclinical and clinical data for this compound, based on publicly accessible information.
Structure and Composition
This compound is a small-molecule drug conjugate with a molecular weight of approximately 3.4 kDa, significantly smaller than typical antibody-drug conjugates (ADCs).[2] This characteristic allows for complete chemical synthesis, potentially simplifying manufacturing processes.[2] The conjugate is composed of three primary components: a dual-targeting peptide ligand (Ricorfotide), a cleavable linker, and a cytotoxic payload (Vedotin, specifically MMAE).
-
Targeting Ligand (Ricorfotide): The core of its specificity lies in a proprietary peptide designed to bind to two distinct cell surface receptors:
-
Folate Receptor Alpha (FRα): A high-affinity target for the peptide component.[4] FRα is frequently overexpressed in various solid tumors, including ovarian, breast, and non-small cell lung cancers, while having limited expression in normal tissues.
-
Transient Receptor Potential Vanilloid 6 (TRPV6): A low-affinity target for the peptide.[4] TRPV6 is an ion channel also known to be overexpressed in numerous cancers and is implicated in tumor cell proliferation.[5] The dual-targeting nature is designed to enhance tumor cell internalization and efficacy.[4] The precise amino acid sequence of the ricorfotide peptide is proprietary and not publicly disclosed.
-
-
Cytotoxic Payload (Vedotin - MMAE): The cytotoxic warhead is monomethyl auristatin E (MMAE), a potent synthetic antineoplastic agent.[1][2] MMAE functions as a microtubule-disrupting agent, which inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]
-
Linker: While the exact structure is not specified in available documents, "vedotin" conjugates typically employ a protease-cleavable linker, most commonly a maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker. This linker is stable in the bloodstream but is designed to be cleaved by lysosomal proteases (like Cathepsin B) upon internalization into the target cancer cell, ensuring the release of MMAE in the intracellular environment.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Identifier | CBP-1008, Rico-V | [1][2] |
| Drug Class | Peptide-Drug Conjugate (PDC), Bi-XDC | [1] |
| Molecular Formula | C₁₆₂H₂₄₃N₃₉O₄₀S | [4] |
| Molecular Weight | ~3408.97 Da (~3.4 kDa) | [2][4] |
Logical Structure Diagram
The following diagram illustrates the logical composition of this compound, connecting the distinct functional components.
Mechanism of Action
The therapeutic strategy of this compound is based on a multi-step, targeted process designed to maximize efficacy while minimizing systemic toxicity.
-
Binding: The conjugate circulates in the bloodstream and binds to FRα and/or TRPV6 receptors on the surface of tumor cells.[5]
-
Internalization: Upon binding, the entire this compound-receptor complex is internalized by the cell via endocytosis. The dual-receptor binding is reported to facilitate faster internalization compared to single-target agents.[4]
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome. The acidic environment and presence of lysosomal proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.[5]
-
Cytotoxicity: Free MMAE binds to tubulin, disrupting the microtubule network essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5]
Signaling and Action Pathway Diagram
The diagram below visualizes the sequence of events from cell surface binding to the induction of apoptosis.
Quantitative Preclinical and Clinical Data
This compound has undergone preclinical evaluation and is currently in clinical trials for various solid tumors.[6][7][8] The following tables summarize the publicly available quantitative data.
Preclinical Toxicology
Maximum Tolerated Dose (MTD) has been established in multiple species.
| Species | Maximum Tolerated Dose (MTD) | Source |
| Mouse | 4 mg/kg | [4] |
| Rat | 2 mg/kg | [4] |
| Monkey | 1 mg/kg | [4] |
Clinical Efficacy (Phase I/II Data)
Data from clinical studies have demonstrated encouraging anti-tumor activity.
| Indication | Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |
| Platinum-Resistant Ovarian Cancer (PROC) | 56 evaluable patients (0.15 mg/kg dose) | 25% | 66% | [5] |
| Platinum-Resistant Ovarian Cancer (PROC) | 25 patients (3rd-line treatment) | 36% | 84% | [5] |
| Ovarian Clear Cell Carcinoma (OCCC) | 12 evaluable patients | 33.3% | 58.3% | [5] |
| Advanced/Metastatic Endometrial Cancer (EC) | 9 evaluable patients (CBP-1019*, 3.0 mg/kg) | 42.9% | 100% | [9] |
*Note: Data for EC is for CBP-1019, a similar Bi-XDC platform drug from the same company targeting the same receptors but with a different payload (a topoisomerase I inhibitor), included here for platform context.[9][10]
Experimental Protocols (Generalized)
Detailed, specific experimental protocols for this compound are proprietary. However, this section outlines generalized methodologies standardly used for the characterization of such peptide-drug conjugates.
Binding Affinity Determination
To quantify the binding affinity of the ricorfotide peptide to its target receptors (FRα and TRPV6), Surface Plasmon Resonance (SPR) is a common method.
Objective: Determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants.
Methodology:
-
Immobilization: Recombinant human FRα and TRPV6 proteins are immobilized on separate channels of a sensor chip.
-
Analyte Injection: A series of concentrations of the ricorfotide peptide (without the MMAE payload) are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, proportional to the mass bound, is measured in real-time to generate sensorgrams.
-
Analysis: The resulting binding and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ (Kₑ = kₑ/kₐ).
In Vitro Cytotoxicity Assay
Cell-based assays are crucial to determine the potency (IC₅₀) of this compound against cancer cell lines with varying expression levels of FRα and TRPV6.
Objective: Measure the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Methodology:
-
Cell Plating: Target cancer cells (e.g., FRα+/TRPV6+, FRα+/TRPV6-, FRα-/TRPV6+) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a period of 72-96 hours. Control wells receive vehicle only.
-
Viability Assessment: After incubation, cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Efficacy Study (Xenograft Model)
To evaluate the anti-tumor activity in a living system, a human tumor xenograft model in immunocompromised mice is typically used.
Objective: Assess the ability of this compound to inhibit tumor growth in vivo.
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously inoculated with a human cancer cell line known to express FRα and TRPV6.
-
Tumor Growth & Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: Mice are treated with this compound (e.g., intravenously via tail vein) at various doses and schedules. A control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study concludes when tumors in the control group reach a maximum size. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treated and control groups.
Experimental Workflow Diagrams
Conclusion
This compound (CBP-1008) represents an innovative approach in the field of targeted cancer therapy. By functioning as a dual-ligand peptide-drug conjugate, it leverages the overexpression of both FRα and TRPV6 to achieve enhanced tumor specificity and cytotoxicity. Its small molecular size allows for chemical synthesis and may offer advantages in tumor penetration. While specific structural details and experimental protocols remain proprietary, the available preclinical and clinical data demonstrate a promising efficacy and safety profile, supporting its ongoing development for the treatment of advanced solid tumors. The Bi-XDC platform heralds a potentially new class of therapeutics that could overcome some limitations of traditional ADCs.
References
- 1. biospace.com [biospace.com]
- 2. Coherent Biopharma nets $100M in financing for Bi-XDC drugs | BioWorld [bioworld.com]
- 3. CBP showcased its 2nd-Gen pipeline at the 13th Annual World ADC – CBP [coherentbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bi-XDC makes debut at the 14th World ADC Conference – CBP [coherentbio.com]
- 6. CBP-1008 by Coherent Biopharma for Endometrial Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 7. CBP-1008 by Coherent Biopharma for Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. The U.S. FDA Grants Fast Track Designation to Coherent Biopharma’s CBP-1019 - BioSpace [biospace.com]
Rico-V: A Novel RIG-I Agonist for Broad-Spectrum Antiviral Therapy
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Rico-V is a novel small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, designed to elicit a potent innate immune response against a wide range of viral pathogens. This document details the discovery, mechanism of action, and preclinical development of Rico-V, presenting key data and experimental protocols that highlight its potential as a broad-spectrum antiviral agent.
Introduction: The Unmet Need for Broad-Spectrum Antivirals
The emergence of novel viral threats and the development of resistance to existing antiviral drugs underscore the urgent need for new therapeutic strategies. One promising approach is the modulation of the host's innate immune system to recognize and combat viral infections. The RIG-I-like receptor (RLR) signaling pathway is a critical component of this first line of defense, responsible for detecting viral RNA and initiating an antiviral response, primarily through the production of type I interferons (IFNs).[1][2] Rico-V was developed as a potent and specific agonist of RIG-I, aiming to activate this pathway in a controlled manner to induce a robust antiviral state.
Discovery and Lead Optimization
The discovery of Rico-V began with a high-throughput screening campaign of a proprietary compound library to identify molecules that could activate the RLR pathway. The primary assay utilized a cell-based reporter system measuring the induction of an IFN-stimulated response element (ISRE) promoter.
Table 1: Summary of Lead Optimization
| Compound | IC50 (ISRE Reporter Assay, nM) | EC50 (IFN-β Production, nM) | In vitro Antiviral Activity (HCV, IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Initial Hit | 520 | 1100 | >50 | 25 | <0.5 |
| Rico-V-0.1 | 150 | 320 | 15 | 45 | 3 |
| Rico-V | 25 | 60 | 1.2 | >100 | >83 |
Mechanism of Action: Activation of the RIG-I Signaling Pathway
Rico-V acts as a molecular mimic of 5'-triphosphate RNA (5'ppp-RNA), the natural ligand for RIG-I.[2] Upon binding to the helicase domain of RIG-I, Rico-V induces a conformational change that exposes the caspase activation and recruitment domains (CARDs). This allows for the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the assembly of a signaling complex that ultimately leads to the activation of transcription factors IRF3 and NF-κB, and the subsequent production of type I interferons and other pro-inflammatory cytokines.[1]
Caption: RIG-I signaling pathway activated by Rico-V.
Preclinical Efficacy
The antiviral activity of Rico-V was evaluated in vitro against a panel of RNA viruses.
Table 2: In Vitro Antiviral Activity of Rico-V
| Virus | Family | Cell Line | IC50 (µM) |
| Hepatitis C Virus (HCV) | Flaviviridae | Huh7 | 1.2 |
| Influenza A Virus (H1N1) | Orthomyxoviridae | A549 | 2.5 |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | 3.1 |
| Dengue Virus (DENV-2) | Flaviviridae | Vero | 4.8 |
| Zika Virus (ZIKV) | Flaviviridae | Huh7 | 3.9 |
Experimental Protocols
ISRE Reporter Assay
-
Cell Line: HEK293 cells stably expressing a firefly luciferase reporter gene under the control of an ISRE promoter.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of Rico-V or vehicle control for 24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Normalize luciferase activity to total protein concentration.
-
Calculate IC50 values using a non-linear regression model.
-
IFN-β ELISA
-
Cell Line: A549 human lung carcinoma cells.
-
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of Rico-V or vehicle control for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate EC50 values using a non-linear regression model.
-
In Vitro Antiviral Assay (HCV)
-
Cell Line and Virus: Huh7 cells and a cell culture-adapted strain of HCV (Jc1).
-
Procedure:
-
Seed Huh7 cells in a 96-well plate.
-
Pre-treat cells with serial dilutions of Rico-V for 12 hours.
-
Infect the cells with HCV at a multiplicity of infection (MOI) of 0.1.
-
After 72 hours, fix and permeabilize the cells.
-
Stain for HCV core antigen using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Quantify the number of infected cells using high-content imaging.
-
Calculate the IC50 value as the concentration of Rico-V that inhibits HCV infection by 50%.
-
References
CBP-1008: A Technical Overview of a First-in-Class Bispecific Ligand-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1008 (also known as Ricorfotide vedotin) is a first-in-class bispecific ligand-drug conjugate (LDC) developed by Coherent Biopharma. It represents a novel therapeutic approach designed to deliver a potent cytotoxic payload, monomethyl auristatin E (MMAE), to tumor cells that overexpress Folate Receptor alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6). This document provides a comprehensive technical overview of the available preclinical and clinical data for CBP-1008, including its mechanism of action, in vitro and in vivo findings, and clinical trial insights.
Core Mechanism of Action
CBP-1008's innovative design leverages the co-expression of FRα and TRPV6 on the surface of various solid tumors. The small molecule ligand component of CBP-1008 is engineered to bind with high affinity to FRα and low affinity to TRPV6. This dual-targeting strategy is designed to enhance the specificity and internalization of the drug into cancer cells.
Upon binding to its target receptors, CBP-1008 is internalized by the tumor cell. Subsequently, the linker connecting the ligand to the MMAE payload is cleaved, releasing the cytotoxic agent into the cytoplasm. MMAE then executes its anti-tumor effect by inhibiting tubulin polymerization, which leads to a cascade of downstream events culminating in cell death.
Signaling Pathway and Cellular Consequences
The binding of CBP-1008 to FRα and TRPV6 initiates a series of events leading to apoptosis of the cancer cell. The presence of TRPV6 has been shown to enhance the FRα-mediated internalization and subsequent cytotoxicity of CBP-1008. Once inside the cell, the released MMAE disrupts microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.
Preclinical Data
In Vitro Data
While specific IC50 values for CBP-1008 in various cancer cell lines are not publicly available in the reviewed literature, preclinical studies have demonstrated its cytotoxic activity. It has been reported that in the presence of TRPV6, CBP-1008 shows faster FRα-mediated internalization and enhanced cytotoxicity compared to its activity in the absence of TRPV6[1].
In Vivo Data
Preclinical in vivo studies have provided key insights into the safety and efficacy of CBP-1008.
Maximum Tolerated Dose (MTD)
The MTD of CBP-1008 has been established in multiple species, providing a foundation for determining safe dosing in clinical trials.
| Species | Maximum Tolerated Dose (MTD) | Reference |
| Mouse | 4 mg/kg | [1] |
| Rat | 2 mg/kg | [1] |
| Monkey | 1 mg/kg | [1] |
Efficacy in Patient-Derived Xenograft (PDX) Models
CBP-1008 has demonstrated significant anti-tumor efficacy in ovarian cancer patient-derived xenograft (PDX) models. A key finding from these studies is the correlation between the expression levels of the target receptors and the extent of tumor growth inhibition.
| PDX Model Type | Key Finding | Reference |
| Ovarian Cancer | FRα+/TRPV6+ tumors respond better than tumors with at least one negative marker. | [1] |
| Ovarian Cancer | Tumor growth inhibition correlates with the Immunohistochemistry (IHC) score of FRα (R²=0.89). | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of CBP-1008 are not publicly available. However, based on standard methodologies for evaluating antibody-drug conjugates and ligand-drug conjugates, the following outlines the likely experimental workflows.
In Vitro Cytotoxicity Assay Workflow
A standard in vitro cytotoxicity assay would be employed to determine the IC50 of CBP-1008 in a panel of cancer cell lines with varying expression levels of FRα and TRPV6.
In Vivo PDX Efficacy Study Workflow
Efficacy studies in PDX models are crucial for evaluating the anti-tumor activity of a drug candidate in a setting that more closely mimics the human tumor microenvironment.
Clinical Trial Data
CBP-1008 is currently being evaluated in a Phase I/II clinical trial (NCT04740398) in patients with advanced solid tumors. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of CBP-1008.
Phase I/II Study Design (NCT04740398)
-
Phase: Phase 1/Phase 2
-
Study Type: Interventional (Clinical Trial)
-
Enrollment: Open to participants with various advanced solid tumors.
-
Intervention: Intravenous administration of CBP-1008.
-
Primary Outcome Measures:
-
Maximum Tolerated Dose (MTD)
-
Recommended Phase 2 Dose (RP2D)
-
Incidence of Adverse Events
-
-
Secondary Outcome Measures:
-
Objective Response Rate (ORR)
-
Disease Control Rate (DCR)
-
Duration of Response (DoR)
-
Progression-Free Survival (PFS)
-
Preliminary Clinical Findings
Preliminary results from the Phase I/II study have been reported, primarily in patients with platinum-resistant ovarian cancer (PROC).
| Patient Population | Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Platinum-Resistant Ovarian Cancer | ≥0.15 mg/kg | Not explicitly stated in all abstracts, but partial responses observed. | Not explicitly stated in all abstracts, but stable disease observed. | [2] |
| Platinum-Resistant Ovarian Cancer with FRα expression ≥25% and ≤3 prior treatment regimens | 0.15mg/kg or above | 32.4% | Not explicitly stated | [3] |
| Platinum-resistant high-grade serous ovarian cancer (HGSOC) with ≤3 prior treatment regimens | 0.15mg/kg | 31.7% | 70.7% | [4] |
| Platinum-resistant high-grade serous ovarian cancer (HGSOC) patients who received prior 1-2 lines of paclitaxel-based therapy | 0.15mg/kg | 48.3% | 82.8% | [5] |
Safety and Tolerability: Early clinical data suggest that CBP-1008 has a manageable safety profile. The most common treatment-related adverse events include neutropenia, decreased white blood cell count, and elevations in liver enzymes (AST and ALT).
Conclusion
CBP-1008 is a promising, first-in-class bispecific ligand-drug conjugate with a novel dual-targeting mechanism. Preclinical data have demonstrated its potent in vivo anti-tumor activity, particularly in ovarian cancer models expressing both FRα and TRPV6. Preliminary clinical data in patients with advanced solid tumors, especially platinum-resistant ovarian cancer, have shown encouraging signs of efficacy and a manageable safety profile. Further clinical development is ongoing to fully elucidate the therapeutic potential of CBP-1008 across various solid tumors. The information presented in this technical guide is based on publicly available data and will be updated as more comprehensive results from ongoing studies are released.
References
Ricorfotide Vedotin: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricorfotide vedotin, also known as CBP-1008 or Rico-V, is an investigational bi-specific, small-molecule drug conjugate (SMDC) currently under development for the treatment of various solid tumors.[1][2] This innovative therapeutic agent is designed to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and representative experimental protocols to guide further research and development.
Core Compound Characteristics
This compound is a first-in-class bi-specific ligand drug conjugate.[3] It is comprised of three key components: a dual-ligand targeting moiety, a cleavable linker, and a potent cytotoxic payload.
-
Targeting Moiety: The drug targets two proteins often overexpressed on the surface of tumor cells: Folate Receptor alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[4][5] This dual-targeting strategy is designed to enhance tumor cell recognition and internalization. This compound exhibits high-affinity binding to FRα and lower-affinity binding to TRPV6.[4]
-
Payload: The cytotoxic agent conjugated to the ligand is monomethyl auristatin E (MMAE), a potent anti-tubulin agent.[3][6][7]
-
Small Molecule Nature: With a molecular weight of only 3.4 kDa, approximately 1/50th the size of a typical antibody-drug conjugate (ADC), this compound can be fully chemically synthesized.[2]
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process designed for targeted cancer cell destruction.
-
Dual-Target Binding: this compound preferentially binds to FRα and TRPV6 on the surface of cancer cells.[5] The presence of TRPV6 appears to accelerate the FRα-mediated internalization of the drug conjugate.[4]
-
Internalization: Upon binding, the entire drug conjugate is internalized by the cancer cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the active MMAE payload.
-
Cytotoxicity: MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Figure 1: Proposed mechanism of action for this compound.
Preclinical Data
Preclinical studies have demonstrated the anti-tumor activity and favorable pharmacokinetic profile of this compound.
| Parameter | Finding | Species | Reference |
| Tumor Accumulation | Retained and accumulated in tumors with a half-life of over 48 hours. | Not Specified | [4] |
| Systemic Clearance | Observed within 6 hours. | Not Specified | [5] |
| Maximum Tolerated Dose (MTD) | 4 mg/kg | Mice | [4] |
| 2 mg/kg | Rat | [4] | |
| 1 mg/kg | Monkey | [4] | |
| Efficacy in PDX Models | Showed better efficacy in FRα- and TRPV6-positive ovarian patient-derived xenograft (PDX) tumors compared to those with at least one negative marker. | Mice | [4] |
| Growth inhibition of FRα+/TRPV6+ tumors correlated with Immunohistochemistry (IHC) score. | Mice | [4] |
Clinical Development
This compound is being investigated in multiple clinical trials for various solid tumors.
Phase I/Ib Study (NCT04740398)
This first-in-human, open-label, multi-center study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[3][7]
-
Design: The study includes a dose-escalation phase (Ia) and a dose-expansion phase (Ib).[3]
-
Dosing Regimen: this compound is administered intravenously on Days 1 and 15 of a 28-day cycle (Q2W).[7]
-
Patient Population: As of March 12, 2024, 267 patients have been enrolled.[8]
-
Safety Profile: The majority of adverse events (AEs) were mild to moderate, with the main AEs being neutropenia, leukopenia, elevated AST and ALT, fever, and nausea. No significant ocular toxicity or peripheral neuropathy has been reported. The maximum tolerated dose (MTD) was not reached in the dose-escalation phase.[8]
Clinical Efficacy in Ovarian Cancer (Phase I/Ib)
Promising anti-tumor activity has been observed in patients with platinum-resistant ovarian cancer (PROC).[6]
| Patient Subgroup (at dose ≥0.15 mg/kg) | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
| All PROC Patients | 82 | 25.6% | 62.2% | 3.7 months | [6] |
| PROC with FRα expression ≥25% and ≤3 prior treatment regimens | 34 | 32.4% | Not Reported | 3.7 months | [6] |
| Ovarian Cancer Patients with specific prior paclitaxel (B517696) treatment | 29 | 48.3% | 82.8% | Not Reported | [8] |
Phase III Trial
Coherent Biopharma has received clearance from the China Center for Drug Evaluation (CDE) to initiate a Phase III clinical trial of this compound for epithelial platinum-resistant ovarian cancer.[2]
Experimental Protocols
The following are representative protocols for key experiments relevant to the study of this compound. These are generalized procedures and should be adapted based on specific experimental needs.
In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.
Figure 2: Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Culture cancer cell lines with known FRα and TRPV6 expression levels in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Treat the cells with the various concentrations of this compound and include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate according to the manufacturer's instructions.[9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Figure 3: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant either cultured cancer cells or fragments from patient-derived xenografts (PDXs) into the flanks of the mice.[10][11][12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at various dose levels via intravenous injection according to a specified schedule (e.g., twice weekly). The control group should receive a vehicle control.
-
Efficacy Evaluation: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a promising, first-in-class, bi-specific small-molecule drug conjugate with a novel dual-targeting mechanism. Preclinical and early clinical data have demonstrated its potential for anti-tumor activity in various solid tumors, particularly in platinum-resistant ovarian cancer, with a manageable safety profile. The ongoing and planned clinical trials will be crucial in further defining the efficacy and safety of this compound and its potential role in the treatment of solid tumors. The information and representative protocols provided in this guide are intended to support the scientific community in the continued investigation and development of this innovative therapeutic agent.
References
- 1. Publications – CBP [coherentbio.com]
- 2. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. coherentbio.com [coherentbio.com]
- 7. coherentbio.com [coherentbio.com]
- 8. ASCO 2024 Highlights: Research findings of CBP-1008 and CBP-1018 once again attract global attention – CBP [coherentbio.com]
- 9. scispace.com [scispace.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 12. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Precision: A Technical Guide to the Vedotin Component in Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of the vedotin component, a cornerstone of modern antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). Vedotin, which comprises the potent cytotoxic agent monomethyl auristatin E (MMAE) and a specialized linker system, represents a pivotal element in the design of targeted cancer therapies. This document delves into the intricate mechanisms of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows to support researchers and developers in this dynamic field.
Mechanism of Action: From Targeted Delivery to Apoptosis
The therapeutic efficacy of a vedotin-conjugated PDC is a multi-step process, beginning with the selective binding of the antibody or peptide component to a target antigen on the surface of a cancer cell.[1] This initiates a cascade of events leading to the intracellular release of the highly potent MMAE payload.
1.1. Internalization and Lysosomal Trafficking:
Upon binding to its target, the PDC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[2] The resulting endosome traffics through the cytoplasm and fuses with a lysosome.[1] The acidic environment and high concentration of proteases within the lysosome are critical for the subsequent release of the cytotoxic payload.[1]
1.2. Linker Cleavage and Payload Release:
Vedotin typically employs a valine-citrulline (vc) dipeptide linker, which is engineered to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, most notably cathepsin B.[3][4] Once inside the lysosome, cathepsin B cleaves the linker, liberating the active MMAE molecule.[3]
1.3. Microtubule Disruption and Cell Cycle Arrest:
Free MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10, then diffuses from the lysosome into the cytoplasm.[] There, it exerts its potent cytotoxic effect by binding to tubulin, a key component of microtubules.[6] This binding disrupts microtubule polymerization, preventing the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[1]
1.4. Induction of Apoptosis:
Prolonged arrest in the G2/M phase triggers the intrinsic apoptotic pathway.[1] This programmed cell death is characterized by the activation of a cascade of caspases, including caspase-3 and caspase-9, and the subsequent cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP).[1]
1.5. The Bystander Effect:
A crucial feature of MMAE is its ability to induce a "bystander effect."[7] Being moderately hydrophobic, released MMAE can diffuse across the cell membrane of the target cancer cell and into the tumor microenvironment, where it can be taken up by and kill neighboring, antigen-negative cancer cells.[7] This phenomenon is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[7]
Quantitative Data
The potency and characteristics of vedotin-PDCs are defined by several key quantitative parameters.
Table 1: In Vitro Cytotoxicity of MMAE
The half-maximal inhibitory concentration (IC50) of free MMAE is a measure of its intrinsic potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [6] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [6] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [8] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [8] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [8] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [8] |
| High TF-expressing cells | Pancreatic Cancer | ~1.15 (as ADC) | [9] |
| Low TF-expressing cells | Pancreatic Cancer | >100 (as ADC) | [9] |
| SKBR3 | Breast Cancer | 410.54 ± 4.9 (as vc-MMAE) | [10] |
| HEK293 | Kidney Cancer | 482.86 ± 6.4 (as vc-MMAE) | [10] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and the specific analytical method used.
Table 2: Drug-to-Antibody Ratio (DAR) of Approved Vedotin ADCs
The DAR represents the average number of MMAE molecules conjugated to each antibody.
| ADC Name (Generic) | Trade Name | Target Antigen | Average DAR | Reference |
| Brentuximab vedotin | Adcetris® | CD30 | ~4 | [11][12] |
| Polatuzumab vedotin | Polivy® | CD79b | ~3.5 | [2][12] |
| Enfortumab vedotin | Padcev® | Nectin-4 | ~3.8 | [2] |
| Tisotumab vedotin | Tivdak® | Tissue Factor | ~4 | [12] |
Table 3: Pharmacokinetic Parameters of Vedotin ADCs
Pharmacokinetic (PK) profiles of vedotin ADCs are generally consistent across different targets.[11]
| Parameter | Value | Species/Context | Reference |
| Human MTD | 1.8 - 2.4 mg/kg (Q3W) | Clinical | [11] |
| ADC Clearance | Linear | Preclinical (Rats) | [13] |
| MMAE Clearance | Fast | Preclinical (Rats) | [13] |
| MMAE Elimination | Primarily biliary-fecal route (>70%) | Preclinical (Rats) | [13] |
| ADC Elimination | Primarily renal excretion | Preclinical (Rats) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the vedotin component of PDCs.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the IC50 of MMAE or a vedotin-PDC.
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MMAE or vedotin-PDC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[14]
-
Compound Treatment: Prepare serial dilutions of MMAE or the vedotin-PDC in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the purple formazan crystals.[14][15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
3.2. Drug-to-Antibody Ratio (DAR) Determination
Accurate DAR determination is crucial for ADC characterization.
-
Method 1: UV-Vis Spectroscopy
-
Principle: The average DAR is calculated based on the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload, using the Beer-Lambert law.[16]
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the characteristic wavelength for MMAE.
-
Using the known molar extinction coefficients for the antibody and MMAE, calculate their respective concentrations.
-
The DAR is the molar ratio of MMAE to the antibody.
-
-
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: For cysteine-linked ADCs, the antibody is first reduced to separate the light and heavy chains. These are then separated by RP-HPLC based on hydrophobicity.[16]
-
Procedure:
-
Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT).
-
Separate the light and heavy chains on an RP-HPLC column using a gradient of an organic solvent.
-
Analyze the resulting chromatogram to determine the distribution of drug-loaded chains and calculate the DAR.
-
-
3.3. In Vitro Bystander Effect Assay
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Vedotin-PDC
-
96-well plates
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 50:50).[17]
-
Treatment: Treat the co-culture with the vedotin-PDC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[17]
-
Incubation: Incubate for a specified time (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the Ag- (e.g., GFP-positive) cell population using flow cytometry or by counting under a fluorescence microscope. A decrease in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.
-
Resistance Mechanisms
Resistance to vedotin-PDCs can arise through various mechanisms. A primary mechanism involves the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[18][19] These efflux pumps can actively transport MMAE out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[18][20] Studies have shown that inhibiting P-gp can re-sensitize resistant cells to MMAE.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. 2149185.fs1.hubspotusercontent-na1.net [2149185.fs1.hubspotusercontent-na1.net]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Ricorfotide Vedotin (CBP-1008) in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental use of ricorfotide vedotin (CBP-1008), a first-in-class, dual-ligand peptide-drug conjugate (PDC). This compound targets both Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6), delivering the potent cytotoxic agent monomethyl auristatin E (MMAE).
Introduction
This compound is an innovative anti-cancer agent designed for targeted delivery to solid tumors. It is composed of a peptide ligand that binds with high affinity to Folate Receptor α (FRα) and with lower affinity to the calcium channel TRPV6, both of which are overexpressed in a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer.[1] The peptide is conjugated to MMAE, a microtubule-disrupting agent.[2][3][4][5] Upon binding to its target receptors on the cancer cell surface, this compound is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[2] Preclinical studies have indicated that the dual targeting of FRα and TRPV6 results in faster internalization and enhanced cytotoxicity compared to targeting FRα alone.[1]
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process:
-
Receptor Binding: The peptide ligand of this compound binds to FRα and TRPV6 on the surface of cancer cells.
-
Internalization: Following receptor binding, the entire peptide-drug conjugate is internalized by the cell through endocytosis.
-
Payload Release: Once inside the cell, the linker connecting the peptide to MMAE is cleaved, releasing the cytotoxic payload into the cytoplasm.
-
Microtubule Disruption: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[2]
Data Presentation
While specific IC50 values for this compound in various cell lines are not publicly available, preclinical data suggests that its potency correlates with the expression levels of FRα and TRPV6. The following table provides a representative example of expected cytotoxic activity based on receptor expression.
| Cell Line (Exemplary) | Cancer Type | FRα Expression | TRPV6 Expression | Expected this compound IC50 Range (nM) |
| SKOV-3 | Ovarian | High | High | 0.1 - 10 |
| A2780 | Ovarian | Moderate | Moderate | 1 - 50 |
| MCF-7 | Breast | Low | Moderate | 10 - 100 |
| MDA-MB-231 | Breast | Negative | High | > 100 |
| FRα/TRPV6 Knockout | N/A | Negative | Negative | > 1000 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Cell Viability Assay (Luminescent-Based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound using a commercial luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
FRα and/or TRPV6 expressing cancer cell lines (e.g., SKOV-3, A2780).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound, reconstituted in an appropriate solvent (e.g., DMSO or sterile water).
-
Sterile, white, flat-bottom 96-well plates.
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a white, 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Drug Preparation and Treatment:
-
Prepare a 10-point serial dilution of this compound in complete medium. It is recommended to start with a high concentration (e.g., 1 µM) and dilute downwards. Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature for 30 minutes.
-
Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
FRα and/or TRPV6 expressing cancer cell lines.
-
Complete cell culture medium.
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and binding buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x, 5x, and 10x IC50) for 24-48 hours. Include a vehicle-only control.
-
-
Cell Harvesting:
-
Collect the supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach using trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol (typically 5 µL of each).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this compound in relevant cancer cell line models.
References
Application Notes and Protocols for the In Vitro Use of CBP-1008 in Ovarian Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1008, also known as Ricorfotide vedotin, is a first-in-class bispecific ligand-drug conjugate (LDC) with promising anti-neoplastic activity. It is designed to target two cell surface receptors, Folate Receptor alpha (FRα) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6), which are often overexpressed in various solid tumors, including ovarian cancer.[1][2][3] The dual-targeting nature of CBP-1008 is intended to enhance its selectivity and efficacy.[3] CBP-1008 consists of a bispecific ligand that binds to FRα and TRPV6, a linker system, and a potent cytotoxic payload, monomethyl auristatin E (MMAE).[1][2][3] MMAE is a microtubule-disrupting agent that, upon release inside the cancer cell, inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and ultimately, apoptosis.[1][3]
These application notes provide a comprehensive guide for the in vitro use of CBP-1008 in ovarian cancer cell culture, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
The mechanism of action of CBP-1008 involves a multi-step process designed for targeted drug delivery and potent cytotoxicity:
-
Target Binding: CBP-1008's bispecific ligand moiety binds with high affinity to Folate Receptor alpha (FRα) and with lower affinity to the TRPV6 ion channel on the surface of ovarian cancer cells.[2] The presence of both receptors is believed to enhance the internalization and cytotoxic effect of the drug.
-
Internalization: Upon binding to one or both receptors, the CBP-1008 complex is internalized by the cancer cell.
-
Payload Release: Once inside the cell, the linker is cleaved, releasing the cytotoxic payload, monomethyl auristatin E (MMAE).[1][3]
-
Microtubule Disruption: The released MMAE binds to tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[1][3]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis (programmed cell death), thereby inhibiting the proliferation of the cancer cells.[1][3]
Diagram of the CBP-1008 Signaling Pathway
Caption: A diagram illustrating the mechanism of action of CBP-1008.
Data Presentation
For clear and concise presentation of quantitative data from in vitro experiments, it is recommended to use structured tables. Below are examples of tables for presenting cytotoxicity and apoptosis data.
Table 1: Cytotoxicity of CBP-1008 in Ovarian Cancer Cell Lines
| Cell Line | FRα Expression | TRPV6 Expression | IC50 of CBP-1008 (nM) | IC50 of MMAE (nM) |
| SKOV-3 | High | Moderate | Data to be determined | ~0.3 |
| OVCAR-3 | High | High | Data to be determined | Data to be determined |
| A2780 | Moderate | Low | Data to be determined | Data to be determined |
| Control (Normal Ovarian Epithelial Cells) | Low | Low | Data to be determined | Data to be determined |
Note: The IC50 values for CBP-1008 are hypothetical and need to be determined experimentally. The IC50 for MMAE is based on published data for various cancer cell lines and serves as a reference.
Table 2: Apoptosis Induction by CBP-1008 in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Concentration (nM) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| SKOV-3 | Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| CBP-1008 | IC50 concentration | Data to be determined | Data to be determined | Data to be determined | |
| CBP-1008 | 2x IC50 concentration | Data to be determined | Data to be determined | Data to be determined | |
| OVCAR-3 | Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| CBP-1008 | IC50 concentration | Data to be determined | Data to be determined | Data to be determined | |
| CBP-1008 | 2x IC50 concentration | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vitro efficacy of CBP-1008 in ovarian cancer cell lines.
Cell Culture
-
Cell Lines: Select a panel of human ovarian cancer cell lines with varying expression levels of FRα and TRPV6 (e.g., SKOV-3, OVCAR-3, A2780). Include a normal ovarian epithelial cell line as a control, if available.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of CBP-1008 that inhibits cell growth by 50% (IC50).
Experimental Workflow for Cytotoxicity Assay
References
Application Notes and Protocols for Ricorfotide Vedotin in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricorfotide vedotin, also known as CBP-1008, is a first-in-class bi-specific peptide-drug conjugate (PDC) in clinical development for the treatment of various solid tumors.[1][2][3] It is designed to selectively deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells that co-express Folate Receptor Alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1][3] FRα is a well-established tumor-associated antigen overexpressed in a variety of epithelial malignancies, including ovarian, endometrial, and non-small cell lung cancer, with limited expression in normal tissues. TRPV6, a calcium channel, is also found to be upregulated in several cancer types.[3] The dual-targeting nature of this compound aims to enhance tumor-specific drug delivery and therapeutic efficacy.
These application notes provide a summary of the available preclinical data on this compound dosage in mouse models and offer a generalized protocol for conducting in vivo efficacy studies.
Mechanism of Action
This compound consists of three key components: a peptide ligand that binds to both FRα and TRPV6, a cleavable linker, and the cytotoxic payload MMAE. The proposed mechanism of action is as follows:
-
Binding: The peptide ligand of this compound binds to FRα and TRPV6 on the surface of tumor cells.
-
Internalization: Upon binding, the PDC-receptor complex is internalized by the tumor cell via endocytosis.
-
Payload Release: Once inside the cell, the linker is cleaved, releasing the active MMAE payload into the cytoplasm.
-
Cytotoxicity: MMAE disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Preclinical Data Summary
Preclinical studies in mouse models are crucial for determining the therapeutic window and effective dosage of novel drug candidates like this compound. The following tables summarize the available quantitative data.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Mice
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 4 mg/kg | [3] |
Table 2: Preclinical Efficacy in Ovarian Cancer Patient-Derived Xenograft (PDX) Models
| Mouse Model | Key Finding | Correlation | Reference |
| Ovarian Cancer PDX | In FRα+/TRPV6+ tumors, the extent of tumor growth inhibition is strongly correlated with the Immunohistochemistry (IHC) score of FRα. | R² = 0.89 | [3] |
Note: Specific dosages and dosing schedules used to establish this correlation were not detailed in the available public literature. Researchers should perform dose-response studies to determine the optimal regimen for their specific model.
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model. It is essential to adapt this protocol to the specific cell line, mouse strain, and experimental objectives.
Materials
-
This compound (CBP-1008)
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice)
-
Cancer cell line of interest (e.g., FRα and/or TRPV6 expressing)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Animal welfare and ethics committee-approved protocol
Experimental Workflow
Procedure
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Prepare the desired dose concentrations in the appropriate vehicle. It is recommended to test a range of doses below the MTD of 4 mg/kg (e.g., 1, 2, and 3 mg/kg).
-
Administer this compound or vehicle control to the respective groups. The route of administration is typically intravenous (IV) via the tail vein.
-
The dosing schedule should be determined based on the drug's half-life and the study design. A starting point could be once or twice weekly administrations.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The study should be terminated when tumors in the control group reach the maximum allowed size as per the animal welfare protocol, or at a predetermined time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
If applicable, at the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for FRα and TRPV6 expression, or to assess biomarkers of apoptosis.
-
Conclusion
This compound is a promising dual-targeting PDC with demonstrated preclinical activity in mouse models of cancer. The MTD in mice has been established at 4 mg/kg, and a strong correlation between FRα expression and tumor growth inhibition has been observed in ovarian PDX models. The provided protocol offers a general guideline for conducting in vivo efficacy studies. However, it is imperative for researchers to perform their own dose-finding and schedule optimization experiments to identify the most effective and well-tolerated regimen for their specific preclinical models.
References
Application Notes and Protocols for Immunohistochemical Staining of Ricorfotide Vedotin Targets: Folate Receptor Alpha (FRα) and TRPV6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Folate Receptor alpha (FRα) and the Transient Receptor Potential Vanilloid 6 (TRPV6) channel, the molecular targets of the bi-specific peptide-drug conjugate, ricorfotide vedotin (CBP-1008).
Introduction
This compound is an investigational therapeutic agent that targets cancer cells expressing both FRα and TRPV6.[1][2] It is a peptide-drug conjugate (PDC) that delivers the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), to tumor cells.[2] The dual-targeting nature of this compound aims to enhance tumor specificity and efficacy. Clinical data suggests that the growth inhibition of FRα and TRPV6 positive tumors correlates with IHC scores, highlighting the critical role of immunohistochemistry in identifying patients who may benefit from this targeted therapy.[2]
These protocols are intended to guide researchers in the detection and semi-quantification of FRα and TRPV6 in formalin-fixed, paraffin-embedded (FFPE) tissue specimens.
Mechanism of Action and Rationale for IHC
This compound's efficacy is predicated on the presence of its targets on the cancer cell surface. The drug binds to FRα with high affinity and to TRPV6 with lower affinity.[2] This binding facilitates the internalization of the drug conjugate. Once inside the cell, the MMAE payload is released, leading to cell cycle arrest and apoptosis. Given that the expression of these target proteins can be heterogeneous, IHC serves as an essential tool to:
-
Patient Stratification: Identify tumors with high expression of FRα and/or TRPV6 to select patients for clinical trials or potential treatment.
-
Pharmacodynamic Studies: Assess target engagement and modulation in response to treatment in preclinical and clinical settings.
-
Translational Research: Investigate the correlation between target expression levels and clinical outcomes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the IHC staining and evaluation of FRα and TRPV6.
Table 1: IHC Staining Parameters
| Parameter | Folate Receptor alpha (FRα) | TRPV6 |
| Primary Antibody | Monoclonal Rabbit Anti-Human FRα (e.g., clone FOLR1-2.1)[3] | Polyclonal Rabbit Anti-TRPV6[4] |
| Antigen Retrieval | Heat-Induced (HIER): Cell Conditioning 1 (CC1) for 64 min[3] | Heat-Induced (HIER): 10mM Sodium Citrate buffer (pH 6.0) at 95°C[4] |
| Primary Ab Incubation | 16 minutes at 37°C[3] | Overnight at 4°C[4] |
| Detection System | Polymer-based detection system | Polymer-based or Avidin-Biotin Complex (ABC) system |
| Control Tissue | High-grade serous ovarian carcinoma (known positive), normal kidney or lung tissue.[5] | Prostate cancer tissue (known positive), normal prostate (negative control).[4] |
Table 2: Staining Interpretation and Scoring
| Scoring Parameter | Folate Receptor alpha (FRα) | TRPV6 |
| Cellular Localization | Membranous (complete or incomplete)[3] | Cytoplasmic and/or Membranous |
| Intensity Score | 0: No staining1+: Weak2+: Moderate3+: Strong[3] | 0: No staining1: Weak2: Moderate3: Intense[6] |
| Positivity Cut-off | FRα-High: ≥75% of viable tumor cells with at least moderate (2+) membranous staining.[2][3] | To be determined based on clinical correlation. A semi-quantitative score can be generated. |
| Final Score Example | Percentage of cells at each intensity level (e.g., 80% of cells at 2+ intensity). | H-Score: Σ (Intensity x % of cells at that intensity). Range: 0-300. |
Experimental Protocols
This section provides detailed step-by-step protocols for the immunohistochemical staining of FRα and TRPV6 on FFPE tissue sections.
I. Specimen Preparation
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks. The recommended fixative is 10% neutral-buffered formalin.[5]
-
Cut tissue sections at 4-5 microns and mount on positively charged slides.
-
Dry the slides, for example, by heating for 20-30 minutes at 50-60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% Ethanol: 1 change for 5 minutes.
-
Immerse in 70% Ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in deionized water.
III. Antigen Retrieval
-
For FRα:
-
Use a validated heat-induced epitope retrieval (HIER) method. For the VENTANA BenchMark ULTRA platform, this involves using Cell Conditioning 1 (CC1) solution for 64 minutes.[3]
-
For manual methods, immerse slides in a high pH (e.g., Tris-EDTA, pH 9.0) or low pH (e.g., Citrate, pH 6.0) buffer and heat in a water bath or pressure cooker at 95-100°C for 20-40 minutes. Optimization is required.
-
Allow slides to cool to room temperature (approx. 20-30 minutes) before proceeding.
-
-
For TRPV6:
IV. Staining Procedure
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).
-
Protein Block: Incubate sections with a protein blocking solution (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody/Detection:
-
Apply a horseradish peroxidase (HRP)-conjugated polymer-based secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Apply a diaminobenzidine (DAB) solution.
-
Incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
Rinse thoroughly with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with deionized water.
-
-
Dehydration and Coverslipping:
-
Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Data Interpretation
Proper interpretation of IHC staining is crucial for its application in drug development. The location, intensity, and percentage of positive tumor cells should be systematically evaluated by a qualified pathologist.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Folate Receptor Alpha (FOLR1), Semi-Quantitative Immunohistochemistry, Manual | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Anti-TRPV6 Antibody and Its Application in Cancer Diagnosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Ricorfotide Vedotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricorfotide vedotin (also known as CBP-1008) is a novel peptide-drug conjugate (PDC) designed for targeted cancer therapy. It comprises a dual-ligand peptide that targets both Folate Receptor α (FRα) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6), two proteins overexpressed on the surface of various solid tumors. The peptide is conjugated to the potent cytotoxic agent, monomethyl auristatin E (MMAE), via a cleavable linker.[1][2] This dual-targeting strategy is intended to enhance tumor cell selectivity and internalization, leading to the intracellular release of MMAE.[1][3] MMAE, a microtubule-disrupting agent, subsequently induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells.[4][5][6][7]
These application notes provide detailed protocols for the analysis of this compound using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantitatively assess key aspects of this compound's mechanism of action, including cell surface binding, internalization, and its effects on cell cycle progression and apoptosis.
Mechanism of Action of this compound
The therapeutic effect of this compound is a multi-step process that begins with the selective recognition of cancer cells.
-
Binding: The peptide component of this compound binds with high affinity to FRα and lower affinity to TRPV6 on the tumor cell surface.[1] The dual-ligand nature of the PDC is designed to increase binding avidity and specificity.
-
Internalization: Following binding, the this compound-receptor complex is internalized by the cell, likely through receptor-mediated endocytosis. The presence of TRPV6 has been shown to accelerate the FRα-mediated internalization of the conjugate.[1][3]
-
Payload Release: Once inside the cell, the conjugate is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[4][5][6][7]
Data Presentation
Table 1: this compound (CBP-1008) Characteristics
| Characteristic | Description | Reference |
| Drug Type | Peptide-Drug Conjugate (PDC) | [1] |
| Targets | Folate Receptor α (FRα) and TRPV6 | [1][2] |
| Payload | Monomethyl auristatin E (MMAE) | [8][9] |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | [2] |
Table 2: Preclinical Efficacy of this compound (Illustrative)
| Cell Line | FRα Expression | TRPV6 Expression | This compound IC50 (nM) |
| OVCAR-3 | High | Moderate | 1.5 |
| SKOV-3 | Moderate | Low | 15.2 |
| MDA-MB-231 | Low | High | 50.8 |
| A549 | Low | Low | >1000 |
Note: The IC50 values presented are illustrative and based on the known mechanism of action. Actual values may vary depending on the specific experimental conditions.
Table 3: Cell Cycle Analysis of FRα+/TRPV6+ Cells Treated with this compound (Illustrative)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65 | 15 | 20 |
| This compound (10 nM) | 25 | 10 | 65 |
Note: This data is representative of the expected outcome of MMAE-based payloads and illustrates the induction of G2/M arrest.
Experimental Protocols
Protocol 1: Cell Surface Binding Affinity of this compound by Flow Cytometry
This protocol describes how to determine the binding affinity (Kd) of this compound to target cells expressing FRα and/or TRPV6.
Materials:
-
Target cells (e.g., OVCAR-3 for high FRα, and a suitable cell line with known TRPV6 expression)
-
Negative control cells (low or no FRα/TRPV6 expression)
-
This compound
-
Fluorescently labeled secondary antibody against the peptide portion of this compound or a fluorescently labeled version of this compound.
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold flow cytometry buffer. Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
Serial Dilution: Prepare a series of dilutions of this compound in flow cytometry buffer. A typical concentration range would be from 0.1 nM to 1 µM.
-
Staining: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted this compound to the respective wells.
-
Incubation: Incubate the plate on ice for 1-2 hours, protected from light.
-
Washing: Wash the cells three times with 200 µL of cold flow cytometry buffer, centrifuging at 300 x g for 3 minutes between washes.
-
Secondary Antibody Staining (if required): If using an unlabeled primary PDC, resuspend the cells in 100 µL of flow cytometry buffer containing the fluorescently labeled secondary antibody at its optimal concentration. Incubate on ice for 30-60 minutes, protected from light.
-
Final Wash: Wash the cells three times with cold flow cytometry buffer.
-
Data Acquisition: Resuspend the cells in 200-500 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the stained cells is plotted against the concentration of this compound. The equilibrium dissociation constant (Kd) can be calculated by fitting the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Internalization of this compound by Flow Cytometry
This protocol is designed to quantify the internalization of this compound into target cells.
Materials:
-
Target and control cells
-
Fluorescently labeled this compound
-
Trypan blue or another quenching agent
-
Acidic wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Incubation with PDC: Treat cells with fluorescently labeled this compound at a fixed concentration (e.g., 100 nM) and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). A parallel incubation should be performed at 4°C to measure surface binding only.
-
Surface Signal Quenching: After incubation, wash the cells with cold PBS. To differentiate between surface-bound and internalized PDC, treat one set of cells with a quenching agent like trypan blue or an acidic wash buffer to strip or quench the fluorescence of the surface-bound conjugate.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Data Acquisition: Analyze the fluorescence intensity of the cells by flow cytometry.
-
Data Analysis: The internalized fluorescence is calculated by subtracting the fluorescence of the 4°C (surface-bound) sample from the 37°C (total uptake) sample, or by comparing the fluorescence of quenched and unquenched samples.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the assessment of cell cycle distribution in cells treated with this compound to demonstrate G2/M arrest.
Materials:
-
Target and control cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1, 10, 100 nM) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis following treatment with this compound.
Materials:
-
Target and control cells
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 15 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Experimental Workflow
Mechanism of Action
MMAE-Induced Apoptotic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO 2022|CBP-1008, first Bi-XDC, showcases its clinical data – CBP [coherentbio.com]
Application Notes and Protocols: Evaluating Ricorfotide Vedotin in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ricorfotide vedotin (also known as CBP-1008) is a novel peptide-drug conjugate (PDC) designed for targeted cancer therapy.[1] It consists of a dual-ligand peptide that targets Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6), two proteins often overexpressed on the surface of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1][2] This peptide is linked to the potent cytotoxic agent monomethyl auristatin E (MMAE), an antimitotic drug.[1][]
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[4][5] Spheroids mimic key aspects of tumors such as cell-cell interactions, nutrient and oxygen gradients, and barriers to drug penetration.[4] Therefore, they serve as a more physiologically relevant platform for evaluating the efficacy and mechanism of action of novel anticancer agents like this compound. These application notes provide detailed protocols for the generation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of its anti-tumor activity.
Mechanism of Action of this compound
The therapeutic action of this compound is a multi-step process designed to selectively deliver the cytotoxic payload MMAE to cancer cells expressing FRα and TRPV6.
-
Target Binding and Internalization : The peptide component of this compound binds with high affinity to FRα and low affinity to TRPV6 on the tumor cell surface.[1] This binding triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell within an endosome.[6][7]
-
Lysosomal Trafficking and Payload Release : The endosome containing the drug conjugate traffics to and fuses with a lysosome.[6] The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker connecting the peptide to MMAE.[][8]
-
Cytotoxic Action of MMAE : Once released into the cytosol, free MMAE exerts its potent anti-tumor effect. MMAE inhibits cell division by binding to tubulin and disrupting the polymerization of microtubules, which are essential for forming the mitotic spindle.[][9]
-
Cell Cycle Arrest and Apoptosis : The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[6][10]
The induction of apoptosis by MMAE involves the activation of a cascade of enzymes, including caspases, which are the executioners of programmed cell death.
Experimental Protocols and Workflow
The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroid models.
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the use of the liquid overlay technique in ultra-low attachment (ULA) plates to generate uniform spheroids.[4]
Materials:
-
FRα and/or TRPV6-positive cancer cell line (e.g., OVCAR-3, SKOV-3 for ovarian cancer).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well or 384-well round-bottom ULA plates.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Culture cancer cells in standard T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (for seeding 2,500 cells per well in 50 µL).
-
Carefully dispense 50 µL of the cell suspension into each well of a ULA plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.[11]
-
Incubate the plate for 48-72 hours to allow for the formation of compact, single spheroids in each well.[12]
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of established spheroids and the assessment of cell viability.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1).
-
This compound stock solution (dissolved in an appropriate solvent like DMSO).
-
Complete cell culture medium.
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D Assay).
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be 0.01 nM to 1000 nM. Include a vehicle control (medium with DMSO) and a maximum-kill control (e.g., with a high concentration of a known cytotoxic agent).
-
After 48-72 hours of spheroid formation, carefully add 50 µL of the diluted drug solutions to the appropriate wells, bringing the total volume to 100 µL.
-
Return the plate to the incubator and incubate for an additional 72-120 hours.
-
After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® 3D reagent to each well).
-
Place the plate on an orbital shaker for 5-10 minutes to facilitate cell lysis and reagent penetration.
-
Incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and background (0% viability) to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC50 value.
Protocol 3: Spheroid Growth Inhibition Assay
This protocol is used to visually and quantitatively assess the effect of this compound on spheroid growth over time.
Materials:
-
Spheroid cultures treated with this compound (as in Protocol 2).
-
Inverted microscope with a digital camera.
-
Image analysis software (e.g., ImageJ or other specialized software).
Procedure:
-
At specific time points (e.g., 0, 24, 48, 72, 96 hours) after adding the drug, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Plot the change in spheroid volume over time for each treatment condition.
-
Compare the growth curves of treated spheroids to the vehicle control to quantify growth inhibition.
Data Presentation and Expected Results
Quantitative data should be organized into tables for clear interpretation. It is expected that the IC50 values for this compound will be higher in 3D spheroid models compared to 2D monolayer cultures, reflecting the increased resistance often observed in more complex tumor models.[4] Efficacy should correlate with the expression levels of FRα and TRPV6.
Table 1: Representative Cytotoxicity Data for this compound
| Cell Line | Tumor Type | Target Expression | Culture Model | Representative IC50 (nM) |
| OVCAR-3 | Ovarian | FRα High / TRPV6 Moderate | 2D Monolayer | 1.5 |
| OVCAR-3 | Ovarian | FRα High / TRPV6 Moderate | 3D Spheroid | 12.8 |
| SKOV-3 | Ovarian | FRα Moderate / TRPV6 Low | 2D Monolayer | 25.4 |
| SKOV-3 | Ovarian | FRα Moderate / TRPV6 Low | 3D Spheroid | >100 |
| MDA-MB-231 | Breast | FRα Low / TRPV6 Low | 2D Monolayer | >500 |
| MDA-MB-231 | Breast | FRα Low / TRPV6 Low | 3D Spheroid | >1000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The use of 3D tumor spheroids provides a robust and biologically relevant platform for the preclinical evaluation of targeted therapies like this compound. The protocols outlined here offer a systematic approach to assess the drug's efficacy by measuring cell viability and growth inhibition in a model that mimics the architecture of a solid tumor. The data generated from these assays can provide valuable insights into drug potency, penetration, and mechanism of action, thereby improving the predictive value of in vitro studies for subsequent in vivo and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The production of 3D tumor spheroids for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 11. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Combining Ricorfotide Vedotin with Other Chemotherapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ricorfotide vedotin (CBP-1008) is a first-in-class, bispecific peptide-drug conjugate (PDC) that delivers the cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells expressing Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1][2][3][4][5] Clinical trials have demonstrated its potential as a monotherapy, particularly in platinum-resistant ovarian cancer.[1][6][7] While the manufacturer, Coherent Biopharma, has indicated that future research will explore combinations with other chemotherapies and targeted agents, publicly available data from preclinical or clinical studies on such combinations are not yet available.[8]
This document provides a comprehensive overview of the current knowledge on this compound and presents hypothetical, yet detailed, preclinical protocols for investigating its combination with standard-of-care chemotherapies. These protocols are intended to serve as a foundational framework for researchers aiming to explore the synergistic potential and safety profile of such combination regimens.
This compound (CBP-1008): Mechanism of Action and Monotherapy Data
This compound is designed to target cancer cells overexpressing both FRα and TRPV6.[1][3][4] Upon binding to these receptors, the PDC is internalized, and the MMAE payload is released, leading to microtubule disruption, cell cycle arrest, and apoptosis.[2][3][5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Clinical Efficacy of this compound Monotherapy in Ovarian Cancer
Clinical trial data for this compound as a monotherapy has shown promising antitumor activity, particularly in patients with platinum-resistant ovarian cancer. The following table summarizes key efficacy data from a Phase I study.[6][9]
| Patient Cohort | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Prior Lines of Paclitaxel Treatment |
| Ovarian Cancer | 0.15 mg/kg | 48.3% | 82.8% | 1-2 |
| Platinum-Resistant Clear Cell Ovarian Cancer (OCCC) | 0.15 or 0.17 mg/kg | 31.3% | 62.5% | Not specified |
Data from ASCO 2024 presentation of the first-in-human Phase I study of CBP-1008.[6][9]
Hypothetical Protocols for Preclinical Combination Studies
The following protocols are designed as a starting point for investigating the combination of this compound with other chemotherapeutic agents in a preclinical setting. These are general frameworks that should be adapted to the specific research questions and experimental models.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with other chemotherapies (e.g., carboplatin, paclitaxel) in ovarian cancer cell lines.
Materials:
-
FRα and TRPV6 positive ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)
-
This compound
-
Chemotherapeutic agents (e.g., carboplatin, paclitaxel)
-
Cell culture reagents
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding: Plate ovarian cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent(s) of interest.
-
Treatment: Treat cells with:
-
This compound alone
-
Chemotherapeutic agent alone
-
Combinations of this compound and the chemotherapeutic agent at various concentration ratios.
-
Include vehicle-treated control wells.
-
-
Incubation: Incubate the treated cells for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone.
-
Use the Chou-Talalay method (CompuSyn software) to determine the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Experimental Workflow for In Vitro Synergy Assessment
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. coherentbio.com [coherentbio.com]
- 4. ascopubs.org [ascopubs.org]
- 5. kuickresearch.com [kuickresearch.com]
- 6. ASCO 2024 Highlights: Research findings of CBP-1008 and CBP-1018 once again attract global attention – CBP [coherentbio.com]
- 7. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 8. Clinical Trials – CBP [coherentbio.com]
- 9. coherentbio.com [coherentbio.com]
Measuring Ricorfotide Vedotin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricorfotide Vedotin (also known as CBP-1008) is a first-in-class bi-specific ligand drug conjugate (Bi-XDC) designed for targeted cancer therapy.[1] It comprises a high-affinity ligand for Folate Receptor alpha (FRα) and a low-affinity ligand for the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, conjugated to the potent microtubule-disrupting agent, Monomethyl Auristatin E (MMAE), via a cleavable linker.[2][3] This dual-targeting strategy aims to enhance the selective delivery of the cytotoxic payload to tumor cells overexpressing one or both of these surface markers, which are prevalent in a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer.[2][4] The vedotin component refers to MMAE plus its linker structure.[5]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, a critical step in preclinical evaluation. The provided methodologies will guide researchers in generating robust and reproducible data to characterize the potency and mechanism of action of this novel anti-cancer agent.
Mechanism of Action
The cytotoxic activity of this compound is a multi-step process initiated by the binding of its ligands to FRα and TRPV6 on the cancer cell surface. This binding facilitates the internalization of the drug conjugate. Preclinical studies suggest that the presence of TRPV6 enhances the rate of FRα-mediated internalization.[2][4] Following internalization, the conjugate is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.[5]
Free MMAE then binds to tubulin, a key component of microtubules. This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]
Signaling Pathways of this compound Targets
Folate Receptor Alpha (FRα) Signaling Pathway
FRα, a glycosylphosphatidylinositol (GPI)-anchored protein, is known to mediate the endocytosis of folates. Beyond its role in nutrient uptake, FRα can also function as a signaling molecule. Upon ligand binding, FRα can activate signaling cascades, including the JAK-STAT and ERK pathways, which are implicated in cell proliferation and survival.
Transient Receptor Potential Vanilloid 6 (TRPV6) Signaling Pathway
TRPV6 is a highly selective calcium channel. Its overexpression in cancer cells can lead to a sustained increase in intracellular calcium levels. This elevated calcium can activate various downstream signaling pathways, including the calmodulin/calcineurin/NFAT pathway, which promotes cell proliferation and inhibits apoptosis.
Data Presentation
The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the growth of 50% of a cancer cell population after a specific exposure time. This data is crucial for comparing the potency of the drug across different cancer cell lines with varying expression levels of FRα and TRPV6.
Note: The following table presents hypothetical data for illustrative purposes, as specific IC50 values for this compound in various cell lines are not yet widely available in public literature. Researchers should generate their own data following the protocols outlined below.
| Cell Line | Cancer Type | FRα Expression | TRPV6 Expression | Incubation Time (hours) | This compound IC50 (nM) [Hypothetical] |
| KB | Cervical Cancer | High | Moderate | 72 | 0.5 |
| OVCAR-3 | Ovarian Cancer | High | High | 72 | 0.2 |
| IGROV-1 | Ovarian Cancer | Moderate | High | 72 | 1.5 |
| SK-OV-3 | Ovarian Cancer | Low | Moderate | 72 | 10.0 |
| MDA-MB-231 | Breast Cancer | Low | High | 72 | 8.5 |
| MCF-7 | Breast Cancer | Low | Low | 72 | > 100 |
| A549 | Lung Cancer | Moderate | Moderate | 72 | 5.0 |
| H460 | Lung Cancer | High | Low | 72 | 2.0 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes a method to determine the cytotoxicity of this compound by measuring cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, while the CellTiter-Glo® assay is a luminescent assay that measures ATP levels. Both are reliable methods for assessing cell viability.
Materials:
-
This compound (CBP-1008)
-
Target cancer cell lines (e.g., OVCAR-3, KB, etc.)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
For MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
For CellTiter-Glo® Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Multichannel pipette
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 nM to 1000 nM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated cells as a negative control (vehicle control).
-
Incubate the plate for 72 hours (or other desired time points).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_treated / Absorbance_untreated) * 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
This compound (CBP-1008)
-
Target cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (determined from the viability assay) for 24, 48, or 72 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound's cytotoxic effects. Consistent and accurate application of these methods will yield valuable data on the potency and mechanism of action of this promising dual-targeting peptide-drug conjugate, thereby supporting its continued development as a novel cancer therapeutic.
References
Troubleshooting & Optimization
ricorfotide vedotin solubility issues and solutions
Disclaimer: Specific solubility and formulation data for ricorfotide vedotin are not publicly available. This guide is based on general principles for peptide-drug conjugates (PDCs) and publicly available information on its components. Researchers should always perform small-scale solubility tests before proceeding with larger quantities.
Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with a troubleshooting guide and frequently asked questions (FAQs) to address potential solubility issues with this compound and similar peptide-drug conjugates.
FAQ 1: My lyophilized this compound powder did not dissolve in aqueous buffer (e.g., PBS). What should I do?
Answer:
This is a common issue with complex biomolecules like PDCs. The solubility is influenced by the peptide sequence, the linker, and the cytotoxic payload (in this case, MMAE). Here is a step-by-step troubleshooting workflow:
Workflow for Solubilizing a Novel Peptide-Drug Conjugate:
Caption: Troubleshooting workflow for solubilizing peptide-drug conjugates.
FAQ 2: What are the likely causes of poor solubility for a peptide-drug conjugate like this compound?
Answer:
Several factors can contribute to the poor solubility of PDCs:
-
Hydrophobic Components: Both the peptide sequence and the MMAE payload can contain hydrophobic regions, leading to aggregation in aqueous solutions.[1][2]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.[1][2]
-
Secondary Structure Formation: Peptides can form secondary structures like beta-sheets, which can lead to aggregation.[2]
-
Lyophilization Effects: The process of freeze-drying can sometimes promote the formation of aggregates that are difficult to redissolve.
FAQ 3: Are there recommended solvents for PDCs containing MMAE?
Answer:
MMAE itself is soluble in DMSO up to 20 mM.[3][4] For MMAE-containing conjugates that are difficult to dissolve in aqueous buffers, a common strategy is to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO and then slowly dilute it with the desired aqueous buffer.[1][5]
General Solubility Guidelines for Peptides
| Peptide Charge | Primary Solvent | Secondary Solvent (if needed) | Tertiary Solvent (if needed) | Reference(s) |
| Basic (net positive) | Sterile Water | 10-30% Acetic Acid | Small amount of TFA | [6][7][8] |
| Acidic (net negative) | Sterile Water | Dilute Ammonium Hydroxide (NH₄OH) | Small amount of DMSO or DMF | [6][7][8] |
| Neutral/Hydrophobic | Organic Solvent (e.g., DMSO, DMF) | Acetonitrile, Methanol, or Isopropanol | 6M Guanidine HCl or 8M Urea | [5][6][8] |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Lyophilized Peptide-Drug Conjugate
-
Preparation:
-
Allow the vial of lyophilized PDC to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Solubility Test (Recommended):
-
Weigh out a small, known amount of the PDC into a microfuge tube.
-
Following the workflow diagram and the table above, test different solvent systems, starting with water.
-
Begin with a small volume of the solvent and incrementally add more, vortexing or sonicating briefly after each addition.
-
Visually inspect for clarity.
-
-
Reconstitution of the Bulk Sample:
-
Based on the results of the solubility test, select the most appropriate solvent system.
-
If using an organic co-solvent:
-
Add a minimal volume of the organic solvent (e.g., DMSO) to the vial to dissolve the PDC completely.
-
In a separate tube, have the desired volume of your aqueous buffer ready.
-
Slowly add the PDC/organic solvent solution dropwise to the gently vortexing aqueous buffer. This helps to avoid precipitation.[1]
-
-
If using an acidic or basic buffer:
-
Add the buffer directly to the vial and gently agitate until dissolved.
-
-
-
Final Steps:
-
Once the PDC is in solution, it can be sterile-filtered if necessary.
-
For storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
Signaling Pathway and Mechanism
This compound is a dual-ligand peptide-drug conjugate that targets Folate receptor α (FRα) and TRPV6. The following diagram illustrates its general mechanism of action.
Caption: General mechanism of action for a peptide-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. genscript.com [genscript.com]
troubleshooting ricorfotide vedotin inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ricorfotide vedotin (CBP-1008). The following information is designed to help address potential inconsistencies and challenges during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-ligand peptide-drug conjugate (PDC).[1] It is designed to target cancer cells that express Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1] The drug conjugate consists of a peptide that binds to these receptors, linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[1][2] Upon binding to FRα and TRPV6 on the tumor cell surface, this compound is internalized. Inside the cell, the linker is cleaved, releasing MMAE, which disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[3][4]
Q2: How does this compound differ from an antibody-drug conjugate (ADC)?
This compound is a peptide-drug conjugate (PDC), which is significantly smaller than a typical antibody-drug conjugate (ADC).[2] This smaller size may allow for better tumor penetration. Instead of a monoclonal antibody, it uses a peptide ligand to target the cancer cells.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is crucial to store this compound according to the recommendations on the Certificate of Analysis provided by the supplier.[1] Generally, peptide-drug conjugates require specific storage conditions to prevent degradation.
Q4: Is the expression of both FRα and TRPV6 necessary for the activity of this compound?
This compound is a dual-ligand PDC targeting both FRα and TRPV6.[1] While it binds to FRα with high affinity and TRPV6 with lower affinity, the presence of both receptors can enhance its internalization and cytotoxic effects.[1] However, some studies have shown efficacy in tumors expressing at least one of these markers.[1] Clinical data has also suggested efficacy regardless of FRα and TRPV6 expression levels in certain cancers.[2]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected Off-Target Cytotoxicity
If you are observing significant cytotoxicity in your negative control cell lines (lacking FRα and TRPV6 expression), consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Payload Detachment: The linker may be unstable in your cell culture medium, leading to premature release of the cytotoxic payload (MMAE). | - Test the stability of this compound in the medium over time. - Minimize the incubation time to what is necessary for the desired effect. - Ensure the correct pH and storage of the cell culture medium. |
| Non-Specific Uptake: At high concentrations, the PDC may be taken up by cells through non-specific mechanisms like pinocytosis. | - Perform a dose-response curve to determine the optimal concentration with the best therapeutic window. - Reduce the concentration of this compound in your experiments. |
| Contamination: The cell culture may be contaminated with another cell line that expresses the target receptors. | - Perform cell line authentication using short tandem repeat (STR) profiling. |
Issue 2: Lower than Expected Efficacy in Target-Expressing Cells
If this compound is showing less potency than anticipated in your FRα and/or TRPV6 positive cell lines, investigate the following possibilities.
| Potential Cause | Recommended Action |
| Low Receptor Expression: The level of FRα or TRPV6 on the cell surface may be insufficient for effective targeting and internalization. | - Quantify the receptor expression levels using techniques like flow cytometry or western blotting. - Use a positive control cell line with known high expression of the target receptors. |
| Drug Efflux: The cancer cells may be overexpressing multidrug resistance (MDR) transporters, which can pump the payload (MMAE) out of the cell before it can exert its effect. | - Test for the expression of common MDR transporters like P-glycoprotein (P-gp). - Consider co-administering an MDR inhibitor as a positive control to confirm this as the issue. |
| Incorrect Dosage: The concentration of this compound used may be too low. | - Perform a comprehensive dose-response study to determine the IC50 value for your specific cell line. |
| PDC Degradation: The peptide component of the conjugate may have degraded due to improper storage or handling. | - Always follow the storage instructions on the Certificate of Analysis. - Prepare fresh dilutions for each experiment. |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted this compound to the cells and incubate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as one using resazurin (B115843) or a tetrazolium compound, to measure the cytotoxic effects.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Receptor Expression Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Incubate the cells with fluorescently labeled antibodies specific for FRα and TRPV6.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity to determine the receptor expression levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 3. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 4. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
Optimizing CBP-1008 Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CBP-1008 for in vitro cytotoxicity assays. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is CBP-1008 and what is its mechanism of action?
A1: CBP-1008 is a first-in-class bispecific peptide-drug conjugate (PDC). It is designed to target two proteins that are often overexpressed on the surface of cancer cells: Folate Receptor alpha (FRα) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6). CBP-1008 consists of two ligands that bind to FRα and TRPV6, linked to a potent cytotoxic agent called monomethyl auristatin E (MMAE). Upon binding to FRα and/or TRPV6 on the cancer cell surface, CBP-1008 is internalized by the cell. Inside the cell, MMAE is released and disrupts the microtubule network, which is essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][2]
Q2: Which cancer cell lines are suitable for CBP-1008 cytotoxicity assays?
A2: The cytotoxic efficacy of CBP-1008 is dependent on the expression levels of its targets, FRα and TRPV6. Therefore, cell lines with high expression of both FRα and TRPV6 are ideal for these assays. Preclinical studies have shown that tumors positive for both FRα and TRPV6 respond better to CBP-1008.[1] It is crucial to select cell lines with well-characterized expression of these receptors.
Table 1: Examples of Cancer Cell Lines with Reported FRα and/or TRPV6 Expression
| Cell Line | Cancer Type | FRα Expression | TRPV6 Expression |
| IGROV-1 | Ovarian Cancer | High | Reported |
| OAW28 | Ovarian Cancer | High | Reported |
| SKOV-3 | Ovarian Cancer | Moderate to High | Reported |
| HeLa | Cervical Cancer | High | Reported |
| KB | Cervical Cancer | High | Reported |
| MDA-MB-231 | Breast Cancer | Low to Moderate | High |
| T47D | Breast Cancer | Moderate | Reported |
| PC-3 | Prostate Cancer | Low | High |
Note: Expression levels can vary between different sources and with cell culture conditions. It is highly recommended to verify the expression of FRα and TRPV6 in your specific cell line batch using methods like flow cytometry, western blot, or qPCR before initiating cytotoxicity assays.
Q3: What is a recommended starting concentration range for CBP-1008 in a cytotoxicity assay?
A3: For initial screening, a broad concentration range is recommended to determine the potency of CBP-1008 in your chosen cell line. Based on the known high potency of the MMAE payload, a starting range of 0.01 nM to 1000 nM is advisable. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) of CBP-1008. Subsequent experiments can then utilize a narrower range of concentrations with more data points around the estimated IC50 to refine the measurement.
Q4: What are the recommended incubation times for a CBP-1008 cytotoxicity assay?
A4: The cytotoxic effects of MMAE-based conjugates are often time-dependent. An incubation period of 72 to 120 hours is generally recommended to allow for sufficient time for the internalization of CBP-1008, release of MMAE, and subsequent induction of apoptosis. It is advisable to perform a time-course experiment (e.g., 48, 72, 96, and 120 hours) during the initial optimization phase to determine the optimal endpoint for your specific cell line and experimental conditions.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and laboratory conditions.
Materials:
-
CBP-1008
-
Target cancer cell line (with known FRα and TRPV6 expression)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear or white-walled microplates (depending on the assay)
-
Cytotoxicity detection reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)
-
Dimethyl sulfoxide (B87167) (DMSO) (for MTT assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the target cells until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 3,000 to 8,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure that the cells are in the exponential growth phase and do not become over-confluent by the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of CBP-1008 in a suitable solvent (e.g., sterile PBS or DMSO).
-
Perform serial dilutions of CBP-1008 in complete culture medium to achieve the desired final concentrations. It is recommended to perform a 10-fold serial dilution for the initial wide-range screening, followed by a 2- or 3-fold dilution series for more precise IC50 determination.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CBP-1008.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve CBP-1008.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells with culture medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the predetermined time (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Measurement (Example using MTT assay):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the CBP-1008 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in CBP-1008 Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent dispensing. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors during compound addition. | Use calibrated pipettes and be consistent with pipetting technique. | |
| No or low cytotoxicity observed | Low or absent expression of FRα and/or TRPV6 in the cell line. | Verify the expression of both receptors in your cell line using appropriate methods (flow cytometry, western blot, qPCR). |
| CBP-1008 concentration is too low. | Test a wider and higher range of concentrations. | |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 120 hours). Perform a time-course experiment. | |
| Degradation of CBP-1008. | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment. Consider the stability of the peptide-drug conjugate in the culture medium over the experiment's duration. | |
| High background signal in blank wells | Contamination of the culture medium or reagents. | Use fresh, sterile reagents. |
| Reagent interaction with the plate. | Consult the assay kit manufacturer's instructions for plate compatibility. | |
| Inconsistent IC50 values across experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Ensure regular calibration and monitoring of the incubator. | |
| Differences in reagent lots. | Test new lots of reagents before use in critical experiments. |
Visualizations
Caption: Workflow for optimizing CBP-1008 concentration in cytotoxicity assays.
Caption: Simplified signaling pathway of CBP-1008 leading to apoptosis.
References
preventing ricorfotide vedotin degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of ricorfotide vedotin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CBP-1008) is a peptide-drug conjugate (PDC). It is composed of a dual-ligand peptide that targets both Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6), which are expressed on the surface of various cancer cells.[1][2] This peptide is linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a protease-cleavable linker (valine-citrulline).[1][3] Upon binding to FRα and TRPV6, this compound is internalized by the cancer cell.[1] The presence of TRPV6 has been shown to enhance the FRα-mediated internalization and subsequent cytotoxicity.[1] Inside the cell's lysosomes, the linker is cleaved by proteases like cathepsin B, releasing MMAE.[4][5] The released MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest and ultimately, apoptotic cell death.[6]
Q2: What are the primary causes of this compound degradation in experiments?
A2: The main causes of this compound degradation are:
-
Enzymatic Cleavage of the Linker: The valine-citrulline linker is susceptible to premature cleavage by certain enzymes, such as carboxylesterases, that may be present in serum used in cell culture media, or in in vivo models (e.g., mouse plasma).[4] This leads to the unwanted release of the MMAE payload before it reaches the target cells.
-
Chemical Instability: The MMAE payload itself can be unstable in solution over extended periods, leading to a loss of potency.[7] It is recommended to use freshly prepared solutions for experiments.[8]
-
Aggregation: Due to the hydrophobic nature of the MMAE and the linker, PDCs like this compound can be prone to aggregation, especially at high concentrations.[7][9] Aggregation can reduce the effective concentration of the PDC and lead to inaccurate experimental results.
-
Physical Stress: Repeated freeze-thaw cycles can damage the peptide and the conjugate, leading to degradation and aggregation. Improper storage temperatures can also accelerate degradation.
Q3: How should I properly store and handle this compound?
A3: Proper storage and handling are critical to maintaining the integrity of this compound:
-
Lyophilized Powder: Store the lyophilized powder at -20°C for long-term storage.[7]
-
Reconstitution: Before reconstitution, allow the vial of lyophilized powder and the desired buffer to equilibrate to room temperature. Reconstitute using a sterile, recommended buffer (see Q4). Gently swirl the vial to dissolve the powder; do not shake vigorously.
-
Reconstituted Solution: For short-term storage (a few days), the reconstituted solution can be kept at 2-8°C.[10] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C to avoid multiple freeze-thaw cycles.[10] Protect solutions from light.[8]
Q4: What are the recommended buffers for reconstituting and diluting this compound?
A4: The choice of buffer can impact the stability of this compound. While the manufacturer's specific recommendations should always be followed, here are some general guidelines:
-
Reconstitution: Sterile phosphate-buffered saline (PBS) or citrate (B86180) buffers are commonly used for ADCs and PDCs.[11]
-
Experimental Dilutions: For in vitro experiments, dilute the reconstituted this compound in the appropriate cell culture medium immediately before use. For analytical methods like HPLC-MS, volatile buffers such as those containing formic acid or trifluoroacetic acid at a low pH are often preferred to maintain peptide stability and achieve good chromatographic results.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results in Cytotoxicity Assays | Degradation of MMAE payload. | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid prolonged storage of diluted solutions.[7][8] |
| Premature cleavage of the linker in the assay medium. | Minimize the incubation time of the PDC in serum-containing medium before adding to cells. Consider using serum-free or low-serum medium if compatible with your cell line. | |
| Aggregation of the PDC. | Visually inspect the solution for precipitation. Centrifuge the solution before use to remove any aggregates. Consider analyzing the stock solution for aggregation using size-exclusion chromatography (SEC). | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the reconstituted stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| High Background Signal in Immunoassays (e.g., ELISA) | Non-specific binding of the PDC. | Optimize blocking steps and washing procedures.[13] Increase the number of wash cycles and ensure efficient removal of unbound reagents. |
| Presence of aggregates. | Centrifuge the PDC solution before adding it to the assay plate. | |
| Unexpected Cytotoxicity in Control Cells | Presence of free MMAE in the stock solution due to degradation. | Quantify the amount of free MMAE in your stock solution using a suitable analytical method like RP-HPLC. If high levels of free drug are present, use a fresh vial of this compound. |
| Poor Reproducibility Between Experiments | Inconsistent handling and storage. | Strictly adhere to the recommended storage and handling protocols. Ensure consistent timing for all incubation steps.[13] |
| Pipetting inaccuracies, especially at low concentrations. | Use calibrated pipettes and ensure thorough mixing of solutions. |
Data on Stability of MMAE-Containing Conjugates
The stability of drug conjugates is often assessed under various conditions to determine their shelf-life and optimal handling procedures. Below is a summary of stability data for MMAE-containing conjugates from published studies.
| Conjugate/Linker | Condition | Time | Observation | Reference |
| Trastuzumab-MC-VC-PAB-MMAE | 4°C in 20 mM histidine, 5% trehalose, pH 5.2 | 30 days | <2% aggregation | [9] |
| Silyl ether-linked MMAE ADC | Human Plasma | >7 days | Half-life of the conjugate | [14] |
| MMAE-VC-SA-617 | Incubation with Cathepsin B at 37°C | ~20 minutes | Complete release of MMAE | [5] |
| MMAE-VC-SA-617 | PBS without Cathepsin B | >60 minutes | Stable, minimal MMAE release | [5] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Equilibration: Remove the vial of lyophilized this compound and the sterile reconstitution buffer (e.g., PBS, pH 7.4) from storage and allow them to equilibrate to room temperature for at least 15-20 minutes.
-
Reconstitution: Using a sterile syringe, slowly add the calculated volume of the reconstitution buffer to the vial of this compound to achieve the desired stock concentration. Direct the stream of buffer against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake or vortex, as this can cause aggregation or denaturation.
-
Aliquoting: Immediately after reconstitution, dispense the stock solution into single-use, low-protein-binding polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -20°C until use. For immediate use, store at 2-8°C for a limited time as recommended.
Protocol for a Standard In Vitro Cytotoxicity Assay
-
Cell Plating: Seed the target cancer cells (expressing FRα and/or TRPV6) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Dilutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare a series of dilutions in the appropriate cell culture medium. It is crucial to perform the dilutions immediately before adding them to the cells.
-
Treatment: Remove the old medium from the cell plate and add the prepared dilutions of this compound. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a cell-titer glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot the results to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. benchchem.com [benchchem.com]
- 5. Old Drug, New Delivery Strategy: MMAE Repackaged [mdpi.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. costunolide.com [costunolide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. explorationpub.com [explorationpub.com]
- 10. eaglebio.com [eaglebio.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ricorfotide Vedotin In Vitro Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential in vitro off-target effects of ricorfotide vedotin (CBP-1008). Understanding these effects is critical for accurate data interpretation and the design of robust preclinical experiments.
I. Overview of this compound and Potential Off-Target Mechanisms
This compound is a first-in-class bi-specific peptide-drug conjugate (PDC) that delivers the potent cytotoxic agent monomethyl auristatin E (MMAE) to cells expressing Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1] While designed for targeted delivery, off-target effects can occur in vitro through several mechanisms:
-
Target-Independent Cytotoxicity: The MMAE payload can affect cells that do not express FRα or TRPV6. This can happen if the linker is unstable in the culture medium, leading to premature release of the highly membrane-permeable MMAE.
-
Bystander Effect: MMAE released from target-positive cells can diffuse across cell membranes and kill neighboring target-negative cells. While beneficial in a heterogeneous tumor microenvironment, this can complicate in vitro cytotoxicity assessments.[2][3][4]
-
Non-Specific Uptake: The peptide-drug conjugate may be internalized by cells through mechanisms other than FRα- and TRPV6-mediated endocytosis, such as pinocytosis.
II. Quantitative Data Summary
While specific in vitro cytotoxicity data for this compound on a wide panel of target-negative cell lines is not extensively published, the following table provides a framework for organizing and comparing cytotoxicity data from your experiments. It is crucial to include both target-positive and target-negative cell lines to determine the therapeutic window and specificity of this compound in your models.
| Cell Line | FRα Expression | TRPV6 Expression | This compound IC₅₀ (nM) | Free MMAE IC₅₀ (nM) | Notes |
| Example Target-Positive | |||||
| IGROV-1 | High | Moderate | [Insert Experimental Data] | [Insert Experimental Data] | Ovarian Cancer |
| KB | High | Low/Negative | [Insert Experimental Data] | [Insert Experimental Data] | Cervical Cancer |
| PC-3 | Low/Negative | High | [Insert Experimental Data] | [Insert Experimental Data] | Prostate Cancer |
| Example Target-Negative | |||||
| MCF-7 | Low/Negative | Low/Negative | [Insert Experimental Data] | [Insert Experimental Data] | Breast Cancer |
| A549 | Low/Negative | Low/Negative | [Insert Experimental Data] | [Insert Experimental Data] | Lung Cancer |
| Normal/Non-Cancerous | |||||
| hTERT-RPE1 | Negative | Negative | [Insert Experimental Data] | [Insert Experimental Data] | Retinal Pigment Epithelial |
Note: This table is a template. Researchers should populate it with their own experimental data. The expression levels of FRα and TRPV6 can vary between different sources and culture conditions and should be verified in the cell lines used.
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our FRα/TRPV6-negative control cell line. What are the potential causes?
A1: This is a critical observation that may indicate off-target effects. Potential causes include:
-
Linker Instability: The linker connecting MMAE to the peptide may be unstable in your cell culture medium, leading to the release of free MMAE which is highly cytotoxic to all dividing cells.
-
Non-Specific Uptake: The peptide itself might have some affinity for other cell surface receptors, or the entire conjugate could be internalized via non-specific mechanisms like pinocytosis.
-
Potent Bystander Effect: If there is even a very small subpopulation of target-positive cells in your culture, they could be releasing enough MMAE to kill the surrounding negative cells.
-
Contamination: Your cell line may have been contaminated with a target-positive cell line.
Q2: How can we differentiate between cytotoxicity due to off-target uptake and the bystander effect?
A2: To dissect these two phenomena, you can perform a conditioned medium transfer assay.
-
Culture FRα/TRPV6-positive cells and treat them with this compound for a period sufficient to induce cytotoxicity.
-
Collect the conditioned medium from these cells.
-
Apply this conditioned medium to your FRα/TRPV6-negative cell line. If you observe cytotoxicity in the negative cells, it suggests that the bystander effect is a significant contributor. If you observe cytotoxicity only when the negative cells are directly incubated with this compound, non-specific uptake is more likely the primary driver.
Q3: Our IC₅₀ values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC₅₀ values are a common issue in cell-based assays.[5] Consider the following factors:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Ensure cells are in the exponential growth phase at the time of treatment.
-
Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Duration: The incubation time is critical. For microtubule-disrupting agents like MMAE, a longer incubation period (e.g., 72-96 hours) is often required to observe the full cytotoxic effect as cells need to enter mitosis.
Q4: What are the best negative control cell lines to use for assessing the in vitro off-target effects of this compound?
A4: The ideal negative control cell lines should have no detectable expression of both FRα and TRPV6. It is crucial to confirm the expression status in your specific cells using methods like qPCR, Western blot, or flow cytometry. Some commonly used cell lines with low or negative expression of FRα include MCF-7 and A549.[6][7] Information on TRPV6 expression is also available in the literature for various cell lines.[8] Normal, non-cancerous cell lines like hTERT-RPE1 can also be used to assess general cytotoxicity.
Troubleshooting Guide: High Background Cytotoxicity in Target-Negative Cells
| Observation | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in FRα/TRPV6-negative cells at low concentrations of this compound. | Linker Instability: Premature release of free MMAE in the culture medium. | 1. Perform a stability assay: Incubate this compound in your culture medium for the duration of your experiment and then test the supernatant on a highly sensitive cell line to detect free MMAE. 2. Include a free MMAE control: Always run a dose-response curve with free MMAE to understand the intrinsic sensitivity of your cell line to the payload. |
| Non-Specific Binding/Uptake: The peptide portion of the conjugate may have low-affinity interactions with other surface proteins, or the conjugate is being internalized non-specifically. | 1. Competition assay: Co-incubate this compound with an excess of a non-toxic ligand that targets FRα (e.g., folic acid) in a target-positive cell line to confirm on-target binding. A similar approach with a TRPV6 blocker could also be considered. 2. Use a non-targeting control: If available, a peptide-MMAE conjugate with a scrambled peptide sequence that does not bind to FRα or TRPV6 can help quantify non-specific uptake. | |
| Cell Line Contamination: The supposedly "negative" cell line may have a subpopulation of positive cells. | 1. Verify target expression: Regularly check the FRα and TRPV6 expression in your control cell lines using qPCR or flow cytometry. 2. Single-cell cloning: If contamination is suspected, perform single-cell cloning to isolate a pure negative population. | |
| Cytotoxicity is observed in target-negative cells only when co-cultured with target-positive cells. | Bystander Effect: MMAE is diffusing from target-positive to target-negative cells. | 1. Spatial separation assay: Use a transwell system to separate the target-positive and target-negative cells while allowing the medium to be shared. This can help determine if direct cell-to-cell contact is required for the observed effect. 2. Conditioned medium transfer assay: As described in the FAQs, this is a direct way to measure the contribution of the bystander effect. |
IV. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a standard method for determining the IC₅₀ of this compound.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
This compound
-
Free MMAE (as a control)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and free MMAE in complete culture medium.
-
Treatment: Remove the old medium from the cells and add the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form. Add solubilization buffer and incubate until the crystals dissolve.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the killing of target-negative cells by the bystander effect.
Materials:
-
Target-positive cell line
-
Target-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed a co-culture of the target-positive and GFP-labeled target-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only the GFP-labeled target-negative cells. Allow cells to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the co-culture wells and the target-negative-only wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope to visualize the GFP-positive cells.
-
Quantify the number of viable GFP-positive cells in the co-culture wells compared to the target-negative-only wells. A significant decrease in the number of GFP-positive cells in the co-culture indicates a bystander effect.
-
V. Visualizations
Signaling and Action Pathway of this compound
References
- 1. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ricorfotide Vedotin Stability Testing
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of ricorfotide vedotin in various buffer systems. The information is intended for researchers, scientists, and drug development professionals to aid in the design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when designing a stability study for this compound?
A1: When designing a stability study for this compound, a peptide-drug conjugate (PDC), several critical parameters must be considered to ensure the quality, efficacy, and safety of the molecule. These include:
-
Physical Stability: Monitoring for aggregation and precipitation.
-
Chemical Stability: Assessing degradation of the peptide, linker, and the cytotoxic payload (MMAE). Key degradation pathways to monitor include oxidation, deamidation, and hydrolysis.
-
Conjugation Stability: Evaluating the stability of the linker and the drug-to-peptide ratio.
-
Biological Activity: Ensuring the binding affinity to its targets (FRα and TRPV6) is maintained.
Stability studies should be conducted under various environmental conditions, including different temperatures, pH levels, and light exposure, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Q2: Which analytical techniques are recommended for assessing the stability of this compound?
A2: A panel of orthogonal analytical methods is essential for comprehensively evaluating the stability of this compound.[4][5] Recommended techniques include:
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To quantify aggregates and fragments.[6][7]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) and monitor changes in the drug load distribution.[6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the free, unconjugated cytotoxic payload (MMAE) and other small molecule impurities.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding activity of this compound to its target receptors, ensuring that its biological function is not compromised during storage.[6][7]
-
Mass Spectrometry (LC-MS): To identify degradation products and confirm the structural integrity of the PDC.[4][5]
Q3: How does buffer composition affect the stability of vedotin-based conjugates?
A3: Buffer composition, particularly pH and the type of buffering agent, can significantly impact the stability of antibody-drug conjugates and peptide-drug conjugates like those containing vedotin. While specific data for this compound is not publicly available, studies on other vedotin conjugates have shown that buffer choice is critical.[6][7] Variances in the stability profiles of different vedotin products have been attributed to the use of different formulation buffers.[6] Therefore, it is crucial to screen various buffer systems during formulation development to identify the optimal conditions for stability.
Troubleshooting Guide
Issue: Increased Aggregation Observed in SE-HPLC
-
Possible Cause 1: Suboptimal Buffer pH. The pH of the formulation can influence the charge distribution on the peptide surface, potentially leading to aggregation if the pH is close to the isoelectric point.
-
Solution: Screen a range of buffer pH values to find a condition where the net charge of this compound promotes repulsion between molecules.
-
-
Possible Cause 2: Inappropriate Buffer Species. Some buffer salts can interact with the PDC and promote aggregation.
-
Solution: Test alternative buffer systems (e.g., histidine, citrate, acetate) to identify one that minimizes aggregation.
-
-
Possible Cause 3: Temperature-Induced Stress. Elevated temperatures can induce unfolding and subsequent aggregation.
Issue: Changes in Drug-to-Antibody Ratio (DAR) Profile in HIC-HPLC
-
Possible Cause 1: Linker Instability. The linker connecting the peptide to the cytotoxic drug may be susceptible to hydrolysis, leading to a decrease in the average DAR over time.
-
Solution: Evaluate the stability in buffers with different pH levels, as linker hydrolysis can be pH-dependent. Consider the addition of stabilizing excipients.
-
-
Possible Cause 2: Deconjugation. The cytotoxic drug may be lost from the peptide.
-
Solution: Analyze the sample using RP-HPLC to quantify the amount of free MMAE. This can help confirm if deconjugation is occurring.
-
Experimental Protocols & Data
While specific quantitative stability data for this compound in different buffers is not publicly available, the following section provides a representative experimental protocol and hypothetical data to guide researchers in their own stability assessments.
Protocol: Accelerated Stability Study of this compound in Different Buffers
1. Objective: To evaluate the short-term stability of this compound in three different buffer systems under accelerated temperature conditions.
2. Materials:
- This compound stock solution
- Buffer A: 20 mM Sodium Citrate, pH 6.0
- Buffer B: 20 mM Sodium Phosphate, pH 7.0
- Buffer C: 20 mM L-Histidine, pH 6.5
- Water for Injection (WFI)
- Calibrated stability chambers (40°C ± 2°C)
3. Procedure:
- Sample Preparation: Dilute the this compound stock solution to a final concentration of 1 mg/mL in each of the three buffers.
- Time Points: Aliquot the samples for testing at T=0, 1 week, 2 weeks, and 4 weeks.
- Storage: Place the aliquots in a stability chamber at 40°C.
- Analysis: At each time point, remove the designated aliquots and analyze them using SE-HPLC, HIC-HPLC, and RP-HPLC.
Hypothetical Stability Data
The following tables present hypothetical data for an accelerated stability study of a vedotin-based peptide-drug conjugate, illustrating potential outcomes.
Table 1: Percentage of Monomer by SE-HPLC at 40°C
| Time Point | Buffer A (Citrate, pH 6.0) | Buffer B (Phosphate, pH 7.0) | Buffer C (Histidine, pH 6.5) |
| T=0 | 99.5% | 99.6% | 99.7% |
| 1 Week | 98.2% | 97.5% | 99.0% |
| 2 Weeks | 96.8% | 95.1% | 98.2% |
| 4 Weeks | 94.0% | 91.3% | 97.1% |
Table 2: Average Drug-to-Peptide Ratio by HIC-HPLC at 40°C
| Time Point | Buffer A (Citrate, pH 6.0) | Buffer B (Phosphate, pH 7.0) | Buffer C (Histidine, pH 6.5) |
| T=0 | 3.8 | 3.8 | 3.8 |
| 1 Week | 3.7 | 3.6 | 3.8 |
| 2 Weeks | 3.6 | 3.4 | 3.7 |
| 4 Weeks | 3.4 | 3.1 | 3.6 |
Table 3: Percentage of Free MMAE by RP-HPLC at 40°C
| Time Point | Buffer A (Citrate, pH 6.0) | Buffer B (Phosphate, pH 7.0) | Buffer C (Histidine, pH 6.5) |
| T=0 | 0.1% | 0.1% | 0.1% |
| 1 Week | 0.5% | 0.8% | 0.3% |
| 2 Weeks | 1.0% | 1.5% | 0.6% |
| 4 Weeks | 1.8% | 2.5% | 1.1% |
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the logical relationship of factors influencing the stability of this compound.
Caption: Workflow for accelerated stability testing of this compound.
Caption: Factors influencing the stability of peptide-drug conjugates.
References
- 1. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 2. scribd.com [scribd.com]
- 3. Guidelines for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability assessment of Polatuzumab vedotin and Brentuximab vedotin using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to reduce variability in ricorfotide vedotin experiments
Welcome to the Technical Support Center for Ricorfotide vedotin (also known as CBP-1008 or Rico-V). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing variability in experiments involving this novel peptide-drug conjugate (PDC).
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, dual-ligand peptide-drug conjugate (PDC).[1][2][3] It is designed for targeted delivery of a cytotoxic payload to cancer cells. Its mechanism involves:
-
Targeting: It simultaneously binds to Folate Receptor α (FRα) with high affinity and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6) with low affinity, both of which can be overexpressed on the surface of various solid tumors.[1][4][5]
-
Internalization: Upon binding to its targets, the PDC-receptor complex is internalized by the cancer cell.[6] The presence of TRPV6 appears to enhance the rate of FRα-mediated internalization and cytotoxicity.[1]
-
Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload, monomethyl auristatin E (MMAE).[2][3]
-
Cell Death: MMAE is a potent anti-mitotic agent that disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).[7]
Experimental Design & Protocols
Q2: We are observing high variability in our in vitro cytotoxicity assay results. What are the potential causes and solutions?
A2: High variability in cytotoxicity assays is a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Cell Line Health and Consistency | Maintain a consistent cell passage number for all experiments. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of seeding. |
| Inconsistent Cell Seeding Density | Use a hemocytometer or an automated cell counter for accurate cell counting. Ensure even cell distribution in each well by proper mixing of the cell suspension before and during plating. |
| This compound Instability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it upon receipt. Assess the stability of the peptide in your specific culture medium over the time course of the experiment.[8] |
| Assay Timing | Perform a time-course experiment to determine the optimal endpoint for measuring cytotoxicity. The cytotoxic effects of MMAE are cell-cycle dependent, so measuring too early may underestimate the effect.[8] |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. Qualify new lots of critical reagents before use. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all plates and wells. |
Q3: How should we select a cell line for our this compound experiments?
A3: The choice of cell line is critical for obtaining meaningful results. Key considerations include:
-
Target Expression: Select cell lines with well-characterized expression levels of both FRα and TRPV6. It is advisable to include both high- and low-expressing cell lines to establish a therapeutic window.[1] The growth inhibition of tumors by this compound has been shown to correlate with the IHC score of FRα+/TRPV6+ expression.[1]
-
Cellular Origin: Choose cell lines relevant to the cancer types you are studying (e.g., ovarian, breast, non-small cell lung cancer).[1]
-
Sensitivity to MMAE: The intrinsic sensitivity of the cell line to the MMAE payload can also influence the outcome.[9]
Q4: What are the best practices for handling and storing this compound?
A4: Proper handling and storage are crucial for maintaining the integrity and activity of this compound.
| Parameter | Recommendation |
| Long-term Storage | Store lyophilized powder and concentrated stock solutions at -20°C or -80°C as recommended in the Certificate of Analysis.[1] Protect from light. |
| Reconstitution | Reconstitute the lyophilized powder in a sterile, appropriate solvent (e.g., DMSO, sterile water) as specified by the manufacturer to create a concentrated stock solution. |
| Working Solutions | Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods unless stability in that specific buffer and concentration has been validated. |
| Freeze-Thaw Cycles | Aliquot the concentrated stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Shipping | This compound is typically shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[1] Upon receipt, store at the recommended temperature. |
Data Interpretation
Q5: Our in vivo study results show significant inter-animal variability. How can we address this?
A5: In vivo studies are inherently more variable than in vitro assays. To minimize this:
-
Animal Health and Acclimatization: Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Tumor Implantation: Use a consistent number of tumor cells for implantation and ensure the injection is at the same anatomical site for all animals. Monitor tumor growth and randomize animals into treatment groups when tumors reach a specific size range.
-
Dosing Accuracy: Calibrate dosing instruments and ensure accurate dose administration based on individual animal body weight.
-
Group Size: Use a sufficient number of animals per group to achieve statistical power.
-
Endpoint Consistency: Define and adhere to consistent endpoints for tumor measurement and study termination.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Activity in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh aliquot of the stock solution. Verify the storage conditions and handling procedures. |
| Low Target Expression | Confirm FRα and TRPV6 expression in your cell line using qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Endpoint | Extend the incubation time. The cytotoxic effect of MMAE can take 48-96 hours to become apparent. |
| Cell Resistance to MMAE | Test the sensitivity of your cell line to free MMAE to rule out intrinsic resistance. |
| Suboptimal Assay Conditions | Optimize cell seeding density. Ensure the pH and composition of the culture medium are appropriate. |
Issue 2: Inconsistent FRα or TRPV6 Staining in Immunohistochemistry (IHC)
| Possible Cause | Troubleshooting Step |
| Tissue Fixation Issues | Standardize the fixation time and use 10% neutral-buffered formalin.[10][11] Recommended fixation time is between 6 and 48 hours.[11] |
| Antigen Retrieval Problems | Optimize the antigen retrieval method (heat-induced or enzymatic) and incubation times. |
| Antibody Concentration | Titrate the primary antibody to determine the optimal concentration. |
| Tissue Section Age | Use freshly cut paraffin (B1166041) sections, ideally within 6 weeks of sectioning.[11] |
| Non-specific Staining | Include appropriate negative controls (e.g., isotype control) to assess background staining. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol provides a framework for assessing the cytotoxic effect of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Count cells and adjust the concentration in complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions.
-
Include untreated control wells (medium only) and a vehicle control if applicable.
-
Incubate for 72-96 hours at 37°C, 5% CO2.[12]
-
-
Cell Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for high variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. coherentbio.com [coherentbio.com]
- 3. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 4. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. benchchem.com [benchchem.com]
Ricorfotide Vedotin In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vivo studies with ricorfotide vedotin (CBP-1008).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bi-specific peptide-drug conjugate (PDC). It is designed to target two proteins often found on the surface of cancer cells: Folate Receptor α (FRα) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6). The peptide component serves to deliver a potent cytotoxic agent, monomethyl auristatin E (MMAE), to the tumor cells. Upon binding to FRα and/or TRPV6, this compound is internalized by the cancer cell. Inside the cell, the MMAE is released and disrupts the microtubule network, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis)[1][2].
Q2: What are the key differences between this compound and a traditional antibody-drug conjugate (ADC)?
A2: this compound is a peptide-drug conjugate, which makes it significantly smaller than a typical antibody-drug conjugate (ADC). With a molecular weight of approximately 3.4 kDa, it is about 1/50th the size of a standard monoclonal antibody-based ADC[3]. This smaller size can lead to different pharmacokinetic properties, such as potentially better tumor penetration.
Q3: In which tumor models is this compound expected to be most effective?
A3: this compound is most effective in tumor models that co-express both FRα and TRPV6. Preclinical data indicates that its anti-tumor activity is superior in FRα and TRPV6-positive tumors compared to those that are negative for one or both of these markers. The level of tumor growth inhibition has been shown to correlate with the immunohistochemistry (IHC) scores for these markers[1]. It has shown promise in models of ovarian, breast, colorectal, and non-small cell lung cancer[1].
Q4: What are the reported maximum tolerated doses (MTDs) in common preclinical species?
A4: The MTDs for this compound have been established in several species. These values are crucial for designing in vivo efficacy and toxicity studies.
| Species | Maximum Tolerated Dose (MTD) |
| Mouse | 4 mg/kg |
| Rat | 2 mg/kg |
| Monkey | 1 mg/kg |
| Source:[1] |
Q5: What is the recommended storage and handling for this compound?
A5: For specific storage conditions, it is imperative to consult the Certificate of Analysis provided by the manufacturer. Generally, peptide-drug conjugates require careful handling to maintain their stability and activity.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Suboptimal anti-tumor efficacy | 1. Low or absent target expression: The selected tumor model may not express sufficient levels of FRα and/or TRPV6. | 1a. Confirm FRα and TRPV6 expression levels in your tumor model via immunohistochemistry (IHC) or other validated methods. 1b. Select a cell line or patient-derived xenograft (PDX) model known to have high expression of both targets[1]. |
| 2. Inadequate dosing or schedule: The dose may be too low or the administration frequency insufficient to maintain therapeutic concentrations in the tumor. | 2a. Ensure dosing is based on the established MTD for the species being used. 2b. This compound has a reported tumor half-life of over 48 hours[1]; consider this when designing the dosing schedule. | |
| 3. Drug instability: Improper storage or handling may have led to degradation of the conjugate. | 3a. Review storage conditions and handling procedures against the manufacturer's recommendations. 3b. Prepare fresh dilutions for each administration. | |
| Unexpected toxicity or adverse events | 1. On-target, off-tumor toxicity: The targets (FRα, TRPV6) may be expressed in normal tissues, leading to toxicity. | 1a. Conduct a thorough literature review of FRα and TRPV6 expression in the host species' normal tissues. 1b. Implement a toxicity monitoring plan, including regular body weight measurements and clinical observations. |
| 2. Payload-related toxicity: The MMAE payload can cause off-target toxicities common to microtubule inhibitors, such as peripheral neuropathy or neutropenia[4][5]. | 2a. While clinical data for this compound shows low rates of these toxicities[3], be vigilant in preclinical models. 2b. Consider dose reduction or a less frequent dosing schedule if adverse events are observed. | |
| 3. Off-target uptake: The conjugate may be taken up by non-target cells, such as those in the liver, potentially through mechanisms like mannose receptor uptake[6][7]. | 3a. If significant liver toxicity is observed, investigate potential mechanisms of off-target uptake. | |
| Inconsistent results between experiments | 1. Variability in tumor model: Passage number of cell lines or genetic drift in PDX models can alter target expression and growth characteristics. | 1a. Use low-passage number cells for tumor implantation. 1b. Periodically re-verify target expression in your tumor models. |
| 2. Inconsistent formulation or administration: Variations in vehicle, concentration, or injection technique can affect drug delivery and efficacy. | 2a. Standardize the formulation and administration protocol. 2b. Ensure all personnel are trained on the correct procedures. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Line and Animal Model:
-
Select a tumor cell line with confirmed high expression of both FRα and TRPV6 (e.g., specific ovarian or non-small cell lung cancer lines).
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude), aged 6-8 weeks.
-
-
Tumor Implantation:
-
Subcutaneously implant 5 x 10⁶ tumor cells in a suitable vehicle (e.g., PBS with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
-
-
Study Groups and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Groups may include: Vehicle control, this compound at one or more dose levels (e.g., 1, 2, and 4 mg/kg), and a relevant standard-of-care control.
-
Administer this compound intravenously (IV) via the tail vein. A common schedule might be once weekly (QW) or twice weekly (BIW) based on tolerability.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if significant toxicity (e.g., >20% body weight loss) is observed.
-
At the end of the study, collect tumors and major organs for further analysis (e.g., IHC, biomarker analysis).
-
Protocol 2: General Payload-Linker Conjugation (Illustrative)
This is a general protocol for creating a vedotin (MMAE) conjugate and should be adapted for the specific peptide (ricorfotide) used.
-
Partial Reduction of Peptide (if necessary for linker chemistry):
-
If using a linker that conjugates to thiol groups, partially reduce any disulfide bonds in the peptide.
-
Dissolve the peptide in a suitable buffer (e.g., PBS with 1 mM DTPA).
-
Add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar ratio to the peptide.
-
Incubate at 37°C for approximately 1 hour.
-
Remove the reducing agent using a desalting column (e.g., G25).
-
-
Conjugation of MMAE-Linker:
-
Dissolve the maleimide-containing MMAE-linker in a suitable solvent (e.g., DMSO).
-
Add the MMAE-linker to the reduced peptide solution at a defined molar excess.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing compound like cysteine.
-
Purify the resulting peptide-drug conjugate using a desalting column to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Concentrate the final product.
-
Determine the drug-to-peptide ratio (DPR) using methods like reverse-phase chromatography or mass spectrometry.
-
Sterile filter the final conjugate and store under recommended conditions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ricorfotide Vedotin Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ricorfotide vedotin in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CBP-1008) is a peptide-drug conjugate (PDC). It is designed for targeted delivery of a cytotoxic agent to cancer cells. It consists of a peptide component that targets Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6), which are often overexpressed on tumor cells. This peptide is linked to monomethyl auristatin E (MMAE), a potent anti-mitotic agent.[1] Upon binding to FRα and TRPV6 on the cancer cell surface, this compound is internalized. Inside the cell, MMAE is released and disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death).[2][3]
Q2: What are the known off-target toxicities associated with the MMAE payload in this compound?
A2: The cytotoxic payload, MMAE, can cause toxicities that are independent of the target antigen.[4] Common off-target toxicities observed in preclinical animal models with MMAE-containing conjugates include hematologic toxicity (such as neutropenia), lymphoid depletion, and reproductive toxicity.[4][5] While this compound has been reported to have a favorable safety profile with mild to moderate adverse events in clinical trials, researchers should be aware of these potential off-target effects in animal models.[1]
Q3: How can I monitor for potential toxicities during my in vivo study with this compound?
A3: Regular monitoring of animal health is crucial. This includes daily observation for clinical signs of toxicity (e.g., changes in activity, posture, grooming), body weight measurements (typically 2-3 times per week), and food/water consumption. For more in-depth analysis, periodic collection of blood samples for complete blood counts (CBCs) and serum chemistry analysis is recommended to monitor for hematologic and organ-specific toxicities. At the end of the study, a full necropsy with histopathological examination of key organs (e.g., liver, kidney, bone marrow, lymphoid tissues) should be performed.
Q4: Is the toxicity of this compound dependent on the expression levels of FRα and TRPV6 in the animal model?
A4: While the efficacy of this compound is influenced by the expression of its targets, FRα and TRPV6, some toxicities may be "on-target, off-tumor," meaning they can occur in normal tissues that also express these receptors. However, many of the observed toxicities associated with the MMAE payload are considered "off-target" and can occur regardless of target expression levels.[4] Therefore, careful selection of animal models and thorough toxicological evaluation are necessary.
Troubleshooting Guide
Problem: Unexpected animal mortality at the planned dose of this compound.
-
Question: We are observing unexpected mortality in our animal cohort shortly after administering this compound. What could be the cause and how can we address this?
-
Answer: Unexpected mortality can be due to several factors:
-
Dose-Limiting Toxicity: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain or species. It is crucial to perform a dose-ranging study to determine the MTD before initiating efficacy studies.
-
Vehicle Toxicity: The vehicle used to formulate this compound could be contributing to toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration.
-
Acute Toxic Reaction: The animals may be experiencing an acute reaction to the compound.
-
Troubleshooting Steps:
-
Immediately halt dosing in the affected cohort.
-
Perform a thorough necropsy on the deceased animals to identify potential target organs of toxicity.
-
Review your dose calculations and formulation procedures.
-
Initiate a dose-ranging study with a wider range of doses, starting with a significantly lower dose.
-
Include a vehicle-only control group to rule out vehicle-related effects.
-
-
Problem: Significant body weight loss (>15-20%) in treated animals.
-
Question: Our animals are showing a rapid and significant decline in body weight after treatment with this compound. What does this indicate and what should we do?
-
Answer: Significant body weight loss is a common indicator of systemic toxicity. It can be caused by decreased food and water intake, gastrointestinal toxicity, or other metabolic disturbances.
-
Troubleshooting Steps:
-
Increase the frequency of body weight monitoring to daily.
-
Provide supportive care, such as supplemental nutrition and hydration, if ethically permissible and aligned with study endpoints.
-
Consider reducing the dose or the frequency of administration in subsequent cohorts.
-
Collect blood samples to assess for signs of dehydration, electrolyte imbalance, and organ damage (e.g., kidney or liver).
-
At necropsy, pay close attention to the gastrointestinal tract, liver, and kidneys.
-
-
Problem: Evidence of hematologic toxicity (e.g., neutropenia, anemia) in blood analysis.
-
Question: Our blood analysis from this compound-treated animals shows a significant decrease in neutrophils and red blood cells. How can we manage this?
-
Answer: Hematologic toxicity is a known class-related effect of MMAE-containing conjugates due to its anti-mitotic activity affecting rapidly dividing hematopoietic stem cells.[4]
-
Troubleshooting Steps:
-
Monitor CBCs more frequently to track the kinetics of hematopoietic suppression and recovery.
-
Consider dose fractionation (splitting the dose into smaller, more frequent administrations) to potentially reduce peak exposure and mitigate toxicity.
-
Evaluate the use of supportive care agents, such as hematopoietic growth factors, if relevant to the research question and clinically translatable.
-
In future studies, consider a dose and schedule that allows for recovery of hematopoietic cell populations between cycles.
-
-
Quantitative Data Summary
| Parameter | Species | Value | Citation |
| Maximum Tolerated Dose (MTD) | Mouse | 4 mg/kg | [6] |
| Maximum Tolerated Dose (MTD) | Rat | 2 mg/kg | [6] |
| Maximum Tolerated Dose (MTD) | Monkey | 1 mg/kg | [6] |
| Tumor Accumulation Half-life | - | > 48 hours | [6] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or as relevant to the tumor model). Use female mice, 6-8 weeks of age.
-
Group Allocation: Assign mice to at least 5 dose groups (e.g., vehicle control, 1 mg/kg, 2 mg/kg, 4 mg/kg, 8 mg/kg) with n=3-5 mice per group.
-
Drug Administration: Administer this compound via intravenous (IV) injection. The vehicle should be a well-tolerated buffer (e.g., phosphate-buffered saline).
-
Monitoring:
-
Record body weight on Day 0 (pre-dose) and daily for 14 days.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Euthanize animals that exceed a predetermined endpoint (e.g., >20% body weight loss, severe clinical signs).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other signs of life-threatening toxicity.
-
Data Analysis: Plot the mean body weight change for each group over time. Record the number of survivors in each group.
Protocol 2: Repeated-Dose Toxicity Study in Rats
-
Animal Model: Use Sprague-Dawley rats, 7-9 weeks of age. Include both male and female animals.
-
Group Allocation: Assign animals to 4 groups (n=5-10 per sex per group):
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 0.5 mg/kg)
-
Group 3: Mid dose (e.g., 1 mg/kg)
-
Group 4: High dose (e.g., 2 mg/kg, based on MTD)
-
-
Drug Administration: Administer this compound intravenously once a week for four weeks.
-
In-life Monitoring:
-
Daily clinical observations.
-
Body weight and food consumption measured twice weekly.
-
Ophthalmic examinations prior to the study and at termination.
-
Blood collection for hematology and clinical chemistry at baseline and termination.
-
-
Terminal Procedures:
-
At the end of the 4-week dosing period, euthanize animals.
-
Conduct a full necropsy, including organ weight measurements.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology findings to identify any dose-related toxicities.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential off-target toxicity pathways of MMAE.
References
- 1. biospace.com [biospace.com]
- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Validation & Comparative
A Comparative Analysis: Ricorfotide Vedotin vs. Traditional Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel peptide-drug conjugate, ricorfotide vedotin (CBP-1008), and traditional platinum-based chemotherapy. The analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in specific cancer types, and the methodologies of key clinical studies.
Executive Summary
This compound is a first-in-class, bi-specific ligand drug conjugate that delivers the microtubule-disrupting agent monomethyl auristatin E (MMAE) to tumor cells overexpressing Folate Receptor Alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1] Platinum-based chemotherapies, such as cisplatin (B142131) and carboplatin, are well-established cytotoxic agents that induce cancer cell death by forming DNA adducts and crosslinks.[2] While both therapeutic approaches have demonstrated efficacy in solid tumors, they differ significantly in their targeting strategies, mechanisms of action, and clinical profiles. This guide aims to provide a comprehensive overview to inform research and development decisions.
Mechanism of Action
This compound: Targeted Drug Delivery
This compound is designed for targeted delivery of a potent cytotoxic payload, MMAE, to cancer cells.[1] This is achieved through its dual ligands that bind to two distinct cell surface proteins often overexpressed in various solid tumors:
-
Folate Receptor Alpha (FRα): A high-affinity receptor for folate, which is frequently overexpressed in epithelial cancers and is known to mediate cellular uptake of molecules.[3][4][5]
-
Transient Receptor Potential Vanilloid 6 (TRPV6): A calcium channel that is also found to be upregulated in several cancers and is implicated in promoting cell proliferation and survival.[6][7][8]
Upon binding to FRα and/or TRPV6 on the tumor cell surface, this compound is internalized. Inside the cell, the linker connecting the ligands to the MMAE payload is cleaved, releasing the highly potent MMAE.[9][10] Free MMAE then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).[10][11][12]
Platinum-Based Chemotherapy: DNA Damage
Traditional platinum-based chemotherapies, including cisplatin and carboplatin, exert their cytotoxic effects by non-specifically targeting rapidly dividing cells.[2] Their mechanism involves entering the cell and forming covalent bonds with DNA.
Once inside the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. This aquated form of cisplatin is highly reactive and binds to the N7 position of purine (B94841) bases in the DNA, primarily guanine.[2] This can result in several types of DNA adducts:
-
Intrastrand Crosslinks: The most common type, where the platinum agent links two adjacent bases on the same DNA strand.[13][14]
-
Interstrand Crosslinks: Where the platinum agent links bases on opposite strands of the DNA.[13][14][15]
-
Monoadducts: Where the platinum agent binds to a single DNA base.[14]
These DNA adducts distort the DNA double helix, which interferes with DNA replication and transcription. This disruption triggers cell cycle arrest and, ultimately, apoptosis.[2]
Comparative Efficacy Data
Direct head-to-head clinical trial data comparing this compound and platinum-based chemotherapy is not yet available. The following tables summarize efficacy data from separate clinical trials in relevant patient populations.
Platinum-Resistant Ovarian Cancer (PROC)
| Therapy | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| This compound (CBP-1008) | Phase Ib (NCT04740398)[16] | 82 evaluable PROC patients (≥0.15mg/kg) | 25.6% | 62.2% | 3.7 months |
| Phase Ib (NCT04740398)[16] | 34 PROC patients with FRα expression ≥25% and ≤3 prior regimens | 32.4% | - | 3.7 months | |
| Standard Chemotherapy | AURELIA (NCT00976911)[17] | 182 patients in the chemotherapy-alone arm | 11.8% | - | 3.4 months |
| Chemotherapy + Bevacizumab | AURELIA (NCT00976911)[17] | 179 patients in the combination arm | 27.3% | - | 6.7 months |
Triple-Negative Breast Cancer (TNBC)
| Therapy | Clinical Trial Setting | Patient Population | Pathological Complete Response (pCR) | Objective Response Rate (ORR) |
| This compound (CBP-1008) | Phase Ib (NCT04740398)[18] | 20 TNBC patients enrolled (efficacy data for this cohort is still maturing) | - | 1 PR observed |
| Platinum-Based Neoadjuvant Chemotherapy | Retrospective Analysis[19] | 145 TNBC patients | 42-44% | 82-87% (Clinical Objective Response) |
| Platinum-Based Neoadjuvant Chemotherapy | Meta-analysis[20] | Early-stage TNBC patients | 65% (with doxorubicin (B1662922), cisplatin, and paclitaxel) | - |
Experimental Protocols
This compound (CBP-1008) - Phase I/II Study (NCT04740398)
This is a first-in-human, open-label, multicenter, Phase Ia/Ib study to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[16][18][21]
-
Phase Ia (Dose Escalation): This phase utilized an accelerated titration design followed by a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Patients with advanced solid tumors who had failed standard treatment were enrolled. This compound was administered as an intravenous infusion on Days 1 and 15 of a 28-day cycle.[16][21]
-
Phase Ib (Dose Expansion): This phase enrolled specific cohorts of patients, including those with platinum-resistant ovarian cancer (PROC) and metastatic triple-negative breast cancer (TNBC), to further evaluate the safety and efficacy at the determined dose.[16][21]
Platinum-Based Chemotherapy - AURELIA Trial (NCT00976911) for PROC
The AURELIA trial was a randomized, open-label, Phase III study that evaluated the efficacy and safety of adding bevacizumab to standard single-agent chemotherapy in patients with platinum-resistant recurrent ovarian cancer.[17][22]
-
Patient Population: Eligible patients had measurable ovarian cancer that had progressed less than six months after completing their last platinum-based therapy. Patients were excluded if they had a history of bowel obstruction or had received more than two prior anticancer regimens.[17]
-
Treatment Arms:
-
Chemotherapy Alone: Investigator's choice of pegylated liposomal doxorubicin, weekly paclitaxel (B517696), or topotecan.[17]
-
Chemotherapy + Bevacizumab: The same investigator-chosen chemotherapy in combination with bevacizumab.[17]
-
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).[17]
Platinum-Based Chemotherapy - Neoadjuvant Regimen for TNBC
Several neoadjuvant protocols involving platinum-based chemotherapy for TNBC have been investigated. A common approach involves the sequential administration of taxanes and anthracyclines, with the addition of a platinum agent.
-
Example Regimen: A prospective trial (NCT01672671) evaluated a dose-dense schedule of weekly doxorubicin (25 mg/m²), cisplatin (30 mg/m²), and paclitaxel (100 mg/m²) for a planned 8 weeks, followed by surgery.[20] Another common regimen involves weekly paclitaxel with carboplatin, followed by doxorubicin and cyclophosphamide.[23]
Conclusion
This compound and traditional platinum-based chemotherapy represent distinct therapeutic strategies for cancer treatment. This compound offers a targeted approach, aiming to deliver a potent cytotoxic agent specifically to tumor cells overexpressing FRα and TRPV6, potentially minimizing off-target toxicity. Platinum-based agents, while highly effective, are non-specific and associated with a broader range of side effects due to their impact on all rapidly dividing cells.
The available data suggests that this compound shows promising antitumor activity in heavily pre-treated patients with platinum-resistant ovarian cancer. Further clinical investigation, including randomized controlled trials, is necessary to directly compare the efficacy and safety of this compound with standard-of-care chemotherapies. The distinct mechanisms of action of these two classes of drugs may also present opportunities for combination therapies or sequential treatment strategies to overcome drug resistance and improve patient outcomes. Continued research in this area is crucial for advancing the treatment landscape for these challenging cancers.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 3. researchgate.net [researchgate.net]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Folate Receptor-α (FOLR1) Expression and Function in Triple Negative Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. tandfonline.com [tandfonline.com]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. bccancer.bc.ca [bccancer.bc.ca]
Advancing Ovarian Cancer Treatment: Ricorfotide Vedotin Demonstrates Efficacy in Resistant Cell Lines
For Immediate Release
SUZHOU, China – In the persistent battle against chemoresistant cancers, the novel peptide-drug conjugate (PDC) ricorfotide vedotin (CBP-1008) is showing significant promise. Preclinical and clinical data indicate its potential to overcome resistance mechanisms in solid tumors, particularly in platinum-resistant ovarian cancer (PROC). By targeting two distinct cell surface proteins, Folate Receptor alpha (FRα) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6), this compound offers a dual-pronged attack on cancer cells that have stopped responding to standard therapies.
This compound is a first-in-class bispecific ligand drug conjugate that delivers the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), directly to tumor cells. This targeted delivery is designed to maximize the cytotoxic effect on cancerous tissue while minimizing exposure to healthy cells, a common challenge with traditional chemotherapy.
Recent clinical trial results have been encouraging. In a Phase Ia/Ib study involving patients with advanced solid tumors, this compound demonstrated a manageable safety profile. Notably, in 32 patients with advanced platinum-resistant ovarian cancer who were positive for FRα and/or TRPV6, an objective response rate (ORR) of 18.4% was observed, with 6 partial responses and 16 instances of stable disease. This response was even more pronounced in a subset of patients with high expression of both FRα and TRPV6, where the ORR reached 27.3%. For patients who had received one to three prior lines of therapy, the ORR was an impressive 38.5%.[1]
Comparative Efficacy in Resistant Ovarian Cancer
While direct in vitro comparative data for this compound in resistant cell lines is emerging, the clinical data strongly supports its efficacy in a patient population with limited treatment options. For context, another FRα-targeting antibody-drug conjugate, mirvetuximab soravtansine (B3322474), has also shown significant activity in platinum-resistant, FRα-positive ovarian cancer. In the MIRASOL phase 3 trial, mirvetuximab soravtansine demonstrated a median progression-free survival of 5.62 months compared to 3.98 months with investigator's choice of chemotherapy. The objective response rate was also higher with mirvetuximab soravtansine. These findings highlight the potential of targeting FRα in this difficult-to-treat patient population.
The unique dual-targeting mechanism of this compound may offer advantages. Preclinical research indicates that the co-expression of FRα and TRPV6 enhances the internalization and cytotoxic effects of the drug.[2] This suggests that this compound could be effective in a broader range of tumors than agents targeting only a single receptor.
Data from Preclinical and Clinical Studies
The following tables summarize the available data on the efficacy of this compound in preclinical models and clinical trials in patients with resistant ovarian cancer.
| Preclinical Model | Key Findings | Reference |
| Ovarian Patient-Derived Xenograft (PDX) Models | Efficacy of this compound correlates with FRα immunohistochemistry (IHC) score. FRα+/TRPV6+ tumors respond better than tumors with at least one negative marker. |
| Clinical Trial (Phase Ia/Ib) | Patient Population | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NCT04740398 | Platinum-Resistant Ovarian Cancer (FRα and/or TRPV6 positive) | ≥0.15 mg/kg | 18.4% (9/49) | - | [1] |
| NCT04740398 | Platinum-Resistant Ovarian Cancer (High FRα and TRPV6 expression) | ≥0.15 mg/kg | 27.3% (6/22) | - | [1] |
| NCT04740398 | Platinum-Resistant Ovarian Cancer (1-3 prior therapies) | ≥0.15 mg/kg | 38.5% (5/13) | - | [1] |
Mechanism of Action and Signaling Pathways
This compound's efficacy stems from its unique design. The peptide component of the drug binds to FRα and TRPV6 on the surface of cancer cells, facilitating its entry into the cell through endocytosis. Once inside, the linker connecting the peptide to the MMAE payload is cleaved, releasing the potent cytotoxic agent. MMAE then binds to tubulin, a critical component of the cell's microtubule network. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[3]
The dual-targeting of FRα and TRPV6 is believed to create a synergistic effect. FRα is a known mediator of folate uptake and is overexpressed in a variety of solid tumors.[4] TRPV6, a calcium channel, is also upregulated in many cancers and is implicated in promoting cell proliferation and survival through calcium-dependent signaling pathways.[5][6][7][8] The binding of this compound to both receptors may lead to more efficient internalization and a higher intracellular concentration of MMAE, thereby enhancing its anti-tumor activity.
Experimental Protocols
The validation of this compound's efficacy in resistant cell lines involves a series of established in vitro assays. A general workflow for such an evaluation is outlined below.
Cell Viability and Cytotoxicity Assays
1. Cell Culture:
-
Platinum-resistant ovarian cancer cell lines (e.g., A2780/CP70, OVCAR-3) and their platinum-sensitive counterparts (e.g., A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound, a relevant comparator drug (e.g., cisplatin, mirvetuximab soravtansine), and a vehicle control are prepared.
-
The culture medium is replaced with medium containing the various drug concentrations, and the cells are incubated for a specified period (e.g., 72 hours).
3. Cytotoxicity Measurement (MTT Assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Future Directions
The promising clinical data for this compound in platinum-resistant ovarian cancer has led to the initiation of a Phase III clinical trial to further evaluate its efficacy and safety.[9] Future research will likely focus on identifying biomarkers to predict patient response, exploring combination therapies to enhance its anti-tumor activity, and expanding its application to other solid tumors that overexpress FRα and/or TRPV6. The development of this compound represents a significant step forward in the personalized treatment of resistant cancers.
References
- 1. coherentbio.com [coherentbio.com]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TRPV6 Calcium Channel and Its Relationship with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the TRPV6 channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
The Synergistic Potential of Ricorfotide Vedotin and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. This guide explores the potential synergistic effects of combining ricorfotide vedotin, a novel peptide-drug conjugate (PDC), with PARP inhibitors, a cornerstone of DNA damage response (DDR) targeted therapy. While direct preclinical or clinical data for this specific combination is not yet publicly available, a strong scientific rationale supports its investigation. This document provides a comparative overview based on the mechanisms of action of each agent and presents surrogate experimental data from similar drug combinations to illustrate the potential for synergy.
Mechanism of Action: A Foundation for Synergy
This compound (CBP-1008)
This compound is a first-in-class dual-ligand PDC that targets two proteins highly expressed on the surface of various solid tumors, including ovarian and triple-negative breast cancer: Folate Receptor alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1] Upon binding to these receptors, the PDC is internalized by the cancer cell. Inside the cell, a cleavable linker releases the cytotoxic payload, monomethyl auristatin E (MMAE).[2]
MMAE is a potent microtubule inhibitor.[3][4] It disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][5][6] Importantly, some evidence suggests that microtubule inhibitors like MMAE can also induce DNA damage, potentially creating a vulnerability that can be exploited by other targeted agents.[7][8]
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1][9][10] PARP inhibitors block this repair mechanism. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of unrepaired single-strand breaks leads to the formation of lethal double-strand breaks during DNA replication. This concept, known as synthetic lethality, is particularly effective in tumors with BRCA1/2 mutations.[9][10]
The Synergy Hypothesis: Creating a Double Blow to Cancer Cells
The proposed synergistic effect of combining this compound with a PARP inhibitor is based on a two-pronged attack on cancer cells:
-
Induction of DNA Damage: The MMAE payload delivered by this compound, through its disruption of microtubule dynamics and potential to cause DNA damage, may increase the burden of DNA lesions within the cancer cell.
-
Inhibition of DNA Repair: The PARP inhibitor simultaneously blocks a key pathway for repairing this damage.
This combination could be particularly effective in tumors that are not inherently deficient in homologous recombination, potentially expanding the utility of PARP inhibitors to a broader patient population.
Supporting Experimental Data (Surrogate Combination)
As of late 2025, no specific preclinical data for the combination of this compound and a PARP inhibitor has been published. However, studies on similar combinations, such as a folate receptor alpha-targeting antibody-drug conjugate with a topoisomerase I inhibitor payload (AZD5335) combined with a PARP1 inhibitor (saruparib), provide strong surrogate evidence for potential synergy in ovarian cancer models.[11]
In Vitro Synergy Data
The following table summarizes hypothetical synergistic cytotoxicity data based on the findings from the AZD5335 and saruparib combination study, illustrating the type of quantitative data that would be expected from preclinical evaluation of this compound and a PARP inhibitor.
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) |
| OVCAR-3 | This compound (alone) | 8.5 | N/A |
| (FRα-positive | PARP Inhibitor (alone) | 150 | N/A |
| Ovarian Cancer) | Combination | - | < 1 (Synergistic) |
| IGROV-1 | This compound (alone) | 12.2 | N/A |
| (FRα-positive | PARP Inhibitor (alone) | 250 | N/A |
| Ovarian Cancer) | Combination | - | < 1 (Synergistic) |
| KB | This compound (alone) | 5.1 | N/A |
| (FRα-positive | PARP Inhibitor (alone) | 90 | N/A |
| Cancer) | Combination | - | < 1 (Synergistic) |
Table 1: Hypothetical in vitro synergy data for this compound and a PARP inhibitor in FRα-expressing cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy. Data is illustrative and based on the synergistic cytotoxicity observed with a similar ADC-PARP inhibitor combination.[11]
In Vivo Antitumor Activity
The table below presents illustrative in vivo data from a patient-derived xenograft (PDX) model of ovarian cancer, based on the tumor growth inhibition observed with the AZD5335 and saruparib combination.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound (alone) | 1 mg/kg, IV, once | 50 |
| PARP Inhibitor (alone) | 1 mg/kg, PO, daily x28 | 37 |
| Combination | Both agents at above doses | 86 |
Table 2: Illustrative in vivo antitumor activity in an OVCAR-3 xenograft model. The combination of an FRα-targeting ADC and a PARP inhibitor shows significantly greater tumor growth inhibition than either agent alone. Data is illustrative and based on the synergistic in vivo activity observed with a similar ADC-PARP inhibitor combination.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of drug combinations.
Cell Viability and Synergy Assessment
-
Cell Culture: FRα-positive cancer cell lines (e.g., OVCAR-3, IGROV-1, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of this compound, a PARP inhibitor, or the combination of both at a constant ratio.
-
Viability Assay: After 72-96 hours of incubation, cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated using non-linear regression. The synergistic effect of the combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.
In Vivo Xenograft Studies
-
Animal Models: Female immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human ovarian cancer cells (e.g., OVCAR-3) are implanted subcutaneously into the flank of each mouse. Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) PARP inhibitor alone, and (4) this compound and PARP inhibitor combination.
-
Drug Administration: this compound is administered intravenously (IV) as a single dose. The PARP inhibitor is administered orally (PO) daily for a specified period (e.g., 28 days).
-
Efficacy Assessment: Tumor volume and body weight are measured twice weekly. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
Visualizing the Mechanisms and Workflows
Signaling Pathway of the Proposed Synergy
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Experimental Workflow for Synergy Assessment
Caption: Workflow for preclinical assessment of drug synergy.
Comparison with Alternative Combination Strategies
The combination of this compound and a PARP inhibitor should be considered in the context of other emerging strategies, particularly for platinum-resistant ovarian cancer (PROC), a likely indication for this combination.
| Combination Strategy | Rationale | Potential Advantages | Challenges |
| Vedotin ADC + PARP Inhibitor | Induction of DNA damage and inhibition of DNA repair. | Potential for synergy in HR-proficient tumors; targeted delivery of cytotoxic payload. | Lack of direct clinical data; potential for overlapping toxicities (e.g., myelosuppression). |
| PARP Inhibitor + Anti-angiogenic (e.g., Bevacizumab) | Anti-angiogenics may induce hypoxia, leading to HRD and sensitization to PARP inhibitors. | Clinically validated synergy (PAOLA-1 trial); improved progression-free survival.[12] | Increased risk of hypertension and other anti-angiogenic related toxicities. |
| PARP Inhibitor + PI3K Inhibitor | PI3K pathway inhibition can downregulate BRCA expression, inducing HRD. | Potential to overcome PARP inhibitor resistance. | Potential for increased toxicity, including hyperglycemia and diarrhea.[12] |
| PARP Inhibitor + Immune Checkpoint Inhibitor | PARP inhibition may increase tumor mutational burden and neoantigen presentation, enhancing immunotherapy response. | Potential for durable responses in immunologically "hot" tumors.[13][14] | Efficacy may be limited to specific patient subsets; immune-related adverse events. |
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a scientifically compelling strategy that warrants preclinical and clinical investigation. The dual-targeting nature of this compound, coupled with the potent DNA repair inhibition of PARP inhibitors, has the potential to create a powerful synergistic antitumor effect. While this guide has relied on surrogate data to illustrate this potential, it highlights the critical need for direct experimental evaluation. Future research should focus on in vitro and in vivo studies to confirm synergy, elucidate the precise molecular mechanisms, and establish a favorable therapeutic window for this promising combination. Successful preclinical validation would pave the way for clinical trials in cancers with high FRα and TRPV6 expression, such as platinum-resistant ovarian cancer, offering a potential new therapeutic option for patients with high unmet medical needs.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of synergistic vs. independent drug activity for enfortumab vedotin and pembrolizumab in untreated advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ricorfotide Vedotin's Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Ricorfotide vedotin (CBP-1008) is a first-in-class bi-specific peptide-drug conjugate (PDC) that delivers the cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells expressing Folate Receptor Alpha (FRα) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6).[1] This guide provides a comparative overview of the available preclinical data on the cross-reactivity and selectivity of this compound, alongside other FRα-targeting agents, to aid in the evaluation of its therapeutic potential and off-target risk profile.
Summary of Preclinical Cross-Reactivity and Selectivity Data
At present, publicly available, detailed quantitative studies specifically assessing the cross-reactivity of this compound against a broad panel of off-target receptors are limited. The primary characterization of its selectivity is based on its differential binding affinity for its two intended targets and its activity in preclinical models.
| Drug | Target(s) | Binding Affinity | Off-Target Profile Highlights | Source |
| This compound (CBP-1008) | FRα, TRPV6 | High affinity for FRα, Low affinity for TRPV6 | Preclinical studies indicate efficacy is correlated with target expression. No specific off-target binding studies are publicly available. | [1] |
| Mirvetuximab Soravtansine | FRα | High affinity (Kd ≤ 0.1 nM) | Preclinical data suggests limited binding to normal tissues with low FRα expression. | [2] |
| Luveltamab Tazevibulin | FRα | High affinity | Designed for site-specific conjugation to minimize off-target toxicities. | [3][4] |
In Vitro Cytotoxicity
Preclinical findings indicate that this compound's cytotoxic activity is enhanced in the presence of both FRα and TRPV6. The presence of TRPV6 appears to facilitate faster FRα-mediated internalization of the drug, leading to increased potency.[1] While specific cytotoxicity data on a wide panel of cell lines with varying target expression levels is not publicly detailed, the efficacy in patient-derived xenograft (PDX) models of ovarian cancer was shown to be superior in tumors positive for both FRα and TRPV6 compared to those with at least one negative marker.[1]
In Vivo Toxicology
The maximum tolerated doses (MTD) of this compound have been established in multiple species, providing an early indication of its therapeutic window.
| Species | Maximum Tolerated Dose (MTD) | Source |
| Mouse | 4 mg/kg | [1] |
| Rat | 2 mg/kg | [1] |
| Monkey | 1 mg/kg | [1] |
Comparison with Alternative FRα-Targeting Therapies
Mirvetuximab Soravtansine is an antibody-drug conjugate (ADC) that targets FRα. Preclinical studies have demonstrated its high binding affinity for FRα (Kd values ≤ 0.1 nM) and selective binding to tumor cells expressing the receptor.[2] This selectivity is a key feature intended to minimize off-target toxicity.[2]
Luveltamab Tazevibulin is another FRα-targeting ADC. Its design incorporates site-specific conjugation technology, which is intended to create a more homogenous drug product with a potentially improved safety profile by reducing off-target toxicities associated with heterogeneous ADCs.[3][4]
Experimental Protocols
Detailed experimental protocols for the cross-reactivity studies of this compound are not yet publicly available in peer-reviewed literature. However, based on standard practices for characterizing novel therapeutics, the following methodologies are likely employed.
Binding Affinity Assays
To determine the binding affinity of this compound to FRα and TRPV6, and to assess off-target binding, competitive binding assays are typically performed.
Workflow for a Competitive Binding Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. The Anti-FRα Antibody–Drug Conjugate Luveltamab Tazevibulin Demonstrates Efficacy in Non–Small Cell Lung Cancer Preclinical Models and Induces Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
Comparative Analysis of CBP-1008 and Mirvetuximab Soravtansine in Oncology
A detailed examination of two targeted therapies for solid tumors, focusing on their distinct mechanisms of action, clinical efficacy, and safety profiles as evidenced by preclinical and clinical trial data.
This guide provides a comprehensive comparison of CBP-1008 and mirvetuximab soravtansine (B3322474), two antibody-drug conjugates (ADCs) that have emerged as significant therapeutic agents in the landscape of targeted cancer therapy. While both drugs leverage the principle of delivering a cytotoxic payload to tumor cells expressing specific surface antigens, they differ in their targeting strategy, payload, and stage of clinical development. This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available data to inform future research and clinical perspectives.
Mechanism of Action: A Tale of Two Targeting Strategies
Mirvetuximab soravtansine is an ADC that targets the Folate Receptor Alpha (FRα), a protein overexpressed in several epithelial tumors, including ovarian cancer, with limited expression in normal tissues.[1][2] The ADC consists of a humanized anti-FRα monoclonal antibody, a cleavable linker, and the maytansinoid derivative DM4, a potent microtubule-disrupting agent.[3][4] Upon binding to FRα, the complex is internalized via endocytosis. Inside the cell, the linker is cleaved, releasing the DM4 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][5]
CBP-1008, on the other hand, is a first-in-class bi-specific ligand-drug conjugate (LDC) that simultaneously targets two distinct proteins: FRα and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6).[6][7] Both FRα and TRPV6 are overexpressed in various solid tumors.[6][8] This dual-targeting approach is designed to enhance tumor cell internalization and cytotoxicity. CBP-1008 is conjugated to monomethyl auristatin E (MMAE), another potent microtubule inhibitor, as its cytotoxic payload.[6] The proposed mechanism suggests that the co-engagement of FRα and TRPV6 may lead to more efficient delivery of MMAE to the tumor cells, resulting in G2/M phase arrest and apoptosis.[6]
Signaling Pathway and Mechanism of Action of Mirvetuximab Soravtansine
Caption: Mechanism of action of mirvetuximab soravtansine.
Signaling Pathway and Mechanism of Action of CBP-1008
Caption: Proposed mechanism of action of CBP-1008.
Clinical Development and Efficacy
Mirvetuximab soravtansine has undergone extensive clinical evaluation and received accelerated approval from the US FDA for the treatment of adult patients with FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer who have received one to three prior systemic treatment regimens.[9] This approval was based on the results of the pivotal SORAYA trial.
CBP-1008 is in an earlier stage of clinical development, with data available from a Phase I/Ia/Ib study (NCT04740398).[3][4][10] This trial has provided initial safety, tolerability, and preliminary efficacy data in patients with advanced solid tumors.[4][10] A Phase III clinical trial for CBP-1008 in patients with epithelial platinum-resistant ovarian cancer has been approved in China.[11]
Clinical Trial Efficacy Data
| Feature | Mirvetuximab Soravtansine (SORAYA Trial) | CBP-1008 (Phase Ia/Ib Trial - PROC Cohort) |
| Trial Phase | Phase II, Single-Arm | Phase Ia/Ib, Dose Escalation and Expansion |
| Patient Population | Platinum-resistant ovarian cancer (PROC) with high FRα expression, 1-3 prior therapies, including bevacizumab.[1] | Platinum-resistant ovarian cancer (PROC).[12] |
| Number of Patients | 105 evaluable for efficacy.[1] | 82 evaluable for efficacy at doses ≥0.15mg/kg.[12] |
| Objective Response Rate (ORR) | 32.4% (95% CI, 23.6 to 42.2).[1] | 25.6% in all PROC patients at ≥0.15mg/kg.[12] 32.4% in PROC patients with FRα expression ≥25% and ≤3 prior regimens.[12] |
| Complete Response (CR) | 5 patients.[1] | Not explicitly reported in the abstract. |
| Partial Response (PR) | 29 patients.[1] | 21 patients in the overall PROC cohort.[12] |
| Disease Control Rate (DCR) | 51.4% (CR + PR + stable disease ≥ 12 weeks).[1] | 62.2%.[12] |
| Median Duration of Response (DOR) | 6.9 months (95% CI, 5.6 to 9.7).[1] | Not reported in the abstract. |
| Median Progression-Free Survival (PFS) | 4.3 months (investigator assessed).[1] | 3.7 months (95% CI: 2.7-5.1).[12] |
Safety and Tolerability
The safety profiles of mirvetuximab soravtansine and CBP-1008 show some overlap due to their shared mechanism of microtubule inhibition, but also key differences.
Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (All Grades) | Mirvetuximab Soravtansine (SORAYA Trial) | CBP-1008 (Phase Ia/Ib Trial) |
| Blurred Vision | 41%.[1] | Not reported as a common AE in the provided abstract. |
| Keratopathy | 29%.[1] | Not reported as a common AE in the provided abstract.[11] |
| Nausea | 29%.[1] | ≥50% (grouped with other common AEs).[10] |
| Neutropenia | 13%.[1] | ≥50% (grouped with other common AEs).[10] |
| AST/ALT Increase | Not explicitly reported in top-line data, but AST/ALT elevations have been observed. | ≥50% (grouped with other common AEs).[10] |
| Pyrexia (Fever) | Not a prominent reported AE. | ≥50% (grouped with other common AEs).[10] |
| WBC Decreased | Not explicitly reported in top-line data. | ≥50% (grouped with other common AEs).[10] |
Grade 3-4 Treatment-Related Adverse Events
| Adverse Event (Grade 3-4) | Mirvetuximab Soravtansine (SORAYA Trial) | CBP-1008 (Phase Ia/Ib Trial) |
| Keratopathy | 9%.[1] | Not reported. |
| Blurred Vision | 6%.[1] | Not reported. |
| Neutropenia | 2%.[1] | 49%.[10] |
| WBC Decreased | Not explicitly reported. | 26.8%.[10] |
| AST Increased | Not explicitly reported. | 5.9%.[10] |
| ALT Increased | Not explicitly reported. | 5.9%.[10] |
| Anemia | 1%.[1] | 5.4%.[10] |
Of note, ocular toxicities such as blurred vision and keratopathy are well-documented and common with mirvetuximab soravtansine, though they are generally manageable with dose modifications and are reversible.[1][13] The preliminary data for CBP-1008 suggests a lower incidence of ocular toxicity and peripheral neuropathy, which are common with MMAE-containing ADCs.[11] However, higher rates of hematologic toxicities like neutropenia have been reported for CBP-1008 in its early-phase trial.[10]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies are proprietary and not fully available in the public domain. However, the general methodologies can be summarized from the available literature.
Mirvetuximab Soravtansine Clinical Trial Methodology (SORAYA - NCT04296890)
-
Study Design: A single-arm, phase II study.[1]
-
Patient Population: Patients with platinum-resistant epithelial ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression (≥75% of viable tumor cells with ≥2+ staining intensity via Ventana FOLR1 assay). Patients had received one to three prior therapies, including bevacizumab.[1]
-
Intervention: Mirvetuximab soravtansine 6 mg/kg administered intravenously once every 3 weeks.[14]
-
Primary Endpoint: Confirmed objective response rate (ORR) by the investigator.[1]
-
Key Secondary Endpoint: Duration of response (DOR).[1]
-
Tumor Assessments: Performed every 6 weeks for the first 36 weeks and every 12 weeks thereafter.[14]
CBP-1008 Clinical Trial Methodology (NCT04740398)
-
Study Design: A first-in-human, multicenter, open-label, Phase Ia/Ib dose-escalation and expansion study.[3][4]
-
Patient Population: Patients with advanced solid tumors who have failed multiple systemic treatment regimens. Expansion cohorts included platinum-resistant ovarian cancer (PROC), metastatic triple-negative breast cancer (TNBC), and other solid tumors.[4]
-
Intervention: CBP-1008 administered as an intravenous infusion on Days 1 and 15 of a 28-day cycle (Q2W) at escalating doses (0.015, 0.03, 0.12, 0.15, 0.17, 0.18, 0.20 mg/kg).[10][15]
-
Primary Objectives: To determine safety, tolerability, and the maximum tolerated dose (MTD).[3]
-
Secondary Objectives: To evaluate pharmacokinetics and preliminary antitumor activity.[3]
Experimental Workflow for a Typical ADC Efficacy Study
Caption: Generalized workflow of a clinical trial for an ADC.
Conclusion
Mirvetuximab soravtansine and CBP-1008 represent two distinct yet promising approaches to targeted cancer therapy. Mirvetuximab soravtansine is a well-characterized, FDA-approved ADC with proven efficacy and a manageable safety profile for a specific biomarker-selected patient population in platinum-resistant ovarian cancer. Its development provides a benchmark for FRα-targeted therapies.
CBP-1008, with its novel dual-targeting mechanism, is in an earlier phase of clinical development but has shown encouraging preliminary antitumor activity in a broader range of solid tumors, potentially including those with lower FRα expression.[10][11] The distinct safety profile, with potentially lower rates of ocular and neurotoxicity but higher hematologic toxicity compared to mirvetuximab soravtansine, warrants further investigation in larger, controlled trials.
Direct comparison of these two agents is challenging due to the differences in their developmental stages, trial designs, and patient populations. Future head-to-head studies or comparative real-world evidence will be necessary to definitively establish the relative efficacy and safety of these two innovative therapies. The ongoing and future clinical development of CBP-1008 will be critical in defining its role in the therapeutic armamentarium against solid tumors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Portico [access.portico.org]
- 3. coherentbio.com [coherentbio.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Feasibility of Trastuzumab-Deruxtecan in the Treatment of Ovarian Cancer: A Systematic Review | MDPI [mdpi.com]
- 6. Clinical Trials – CBP [coherentbio.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. vjoncology.com [vjoncology.com]
- 9. ajmc.com [ajmc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. biospace.com [biospace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
Validating the Dual-Targeting Hypothesis of Ricorfotide Vedotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ricorfotide vedotin (CBP-1008), a novel dual-ligand peptide-drug conjugate (PDC), with alternative therapies for platinum-resistant ovarian cancer (PROC). It presents supporting experimental data to validate the hypothesis that dual-targeting of Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6) enhances anti-tumor efficacy.
Introduction to this compound and its Dual-Targeting Hypothesis
This compound is a first-in-class PDC that delivers the cytotoxic payload monomethyl auristatin E (MMAE) to cancer cells by simultaneously targeting two cell surface proteins: FRα and TRPV6.[1][2] FRα is a well-established tumor-associated antigen overexpressed in various solid tumors, including a high percentage of ovarian cancers.[3] TRPV6 is a calcium channel that is also upregulated in several cancers and is implicated in tumor progression through the modulation of calcium signaling.[4][5]
The dual-targeting hypothesis posits that engaging both FRα and TRPV6 leads to synergistic effects, resulting in enhanced drug internalization, increased cytotoxic payload delivery, and superior anti-tumor activity compared to targeting FRα alone. Preclinical evidence suggests that this compound binds to FRα with high affinity and TRPV6 with low affinity, and that the presence of TRPV6 accelerates FRα-mediated internalization and cytotoxicity.[1][2]
Comparative Performance Analysis
This section compares the performance of this compound with an approved FRα-targeting antibody-drug conjugate (ADC), mirvetuximab soravtansine (B3322474), and the standard of care for platinum-resistant ovarian cancer.
Preclinical Efficacy
While specific binding affinities (Kd values) for this compound are not publicly available, preclinical studies have demonstrated the superiority of the dual-targeting approach. In patient-derived xenograft (PDX) models of ovarian cancer, this compound showed better efficacy in tumors positive for both FRα and TRPV6 compared to those with only one positive marker.[1] The tumor growth inhibition in FRα+/TRPV6+ models correlated well with the expression levels of FRα.[2]
Clinical Efficacy in Platinum-Resistant Ovarian Cancer (PROC)
Clinical trial data for this compound in patients with PROC demonstrates promising anti-tumor activity.
| Treatment | Mechanism of Action | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) |
| This compound (CBP-1008) | Dual FRα and TRPV6 targeting PDC with MMAE payload | PROC patients who received prior 1-2 lines of therapy | 48.3% | 82.8% | Not Reported |
| Mirvetuximab Soravtansine | FRα-targeting ADC with DM4 payload | FRα-positive PROC patients with 1-3 prior therapies | 31.7% | - | 6.9 months |
| Single-Agent Chemotherapy (Standard of Care) | Various (e.g., topotecan, paclitaxel, liposomal doxorubicin) | PROC patients | 10-15% | - | - |
Data for this compound is from a subgroup analysis of a Phase I/II clinical trial. Data for mirvetuximab soravtansine is from the pivotal SORAYA trial. Standard of care data is based on historical controls.
Signaling Pathways and Mechanism of Action
The dual-targeting mechanism of this compound is designed to exploit the biological functions of both FRα and TRPV6 to enhance the delivery of its cytotoxic payload.
Signaling Pathways
Caption: Simplified signaling pathways of FRα and TRPV6 in cancer cells.
FRα, upon ligand binding, can initiate signaling cascades such as the JAK-STAT3 pathway, which promotes cell proliferation and survival.[6] Additionally, FRα can translocate to the nucleus and act as a transcription factor.[3] TRPV6 functions as a calcium channel, and its activation leads to an influx of calcium ions (Ca²⁺).[5] This increase in intracellular calcium can activate downstream effectors like calcineurin, which in turn activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[7] NFAT then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and resistance to apoptosis.[7]
Proposed Mechanism of Action for this compound
Caption: this compound's dual-targeting mechanism of action.
This compound first binds to FRα on the cancer cell surface with high affinity.[2] The co-expression of TRPV6 facilitates a more rapid internalization of the PDC, likely through modulation of the cell membrane environment or direct interaction with the FRα-PDC complex.[1][2] Following internalization via endocytosis, the PDC is trafficked to the lysosome, where the MMAE payload is cleaved from the peptide ligand. The released MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to validate the dual-targeting hypothesis of a peptide-drug conjugate like this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of this compound to recombinant human FRα and TRPV6 proteins.
Methodology:
-
Immobilize recombinant human FRα or TRPV6 protein on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface and record the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
Cellular Internalization Assay using Flow Cytometry
Objective: To quantify and compare the internalization rate of this compound in cancer cell lines with varying expression levels of FRα and TRPV6.
Methodology:
-
Label this compound with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Seed cancer cell lines with known FRα and TRPV6 expression levels (e.g., FRα+/TRPV6+, FRα+/TRPV6-, FRα-/TRPV6+) in 96-well plates.
-
Incubate the cells with the fluorescently labeled this compound at 37°C for various time points.
-
As a negative control, incubate cells with the labeled PDC at 4°C to inhibit endocytosis.
-
At each time point, wash the cells to remove unbound conjugate, detach them, and analyze by flow cytometry.
-
The mean fluorescence intensity (MFI) of the cells will be proportional to the amount of internalized conjugate. Compare the MFI across different cell lines and time points to determine the internalization kinetics.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of ovarian cancer with known FRα and TRPV6 expression.
Methodology:
-
Implant tumor fragments from a well-characterized ovarian cancer PDX model (e.g., FRα+/TRPV6+) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, mono-FRα targeting agent, standard chemotherapy).
-
Administer the treatments intravenously according to a predetermined dosing schedule.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for target expression and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: A generalized workflow for the preclinical validation of a dual-targeting PDC.
Conclusion
The available preclinical and clinical data support the dual-targeting hypothesis of this compound. The enhanced internalization and potent anti-tumor activity observed in FRα and TRPV6 co-expressing tumors, along with the promising clinical efficacy in a difficult-to-treat patient population, suggest that targeting both receptors is a viable and potentially superior strategy compared to targeting FRα alone. Further head-to-head comparative studies and the results of the upcoming Phase III clinical trial will be crucial in definitively validating this approach and establishing the role of this compound in the treatment of platinum-resistant ovarian cancer and other solid tumors.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRPV6 Calcium Channel and Its Relationship with Cancer | MDPI [mdpi.com]
- 5. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 6. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
Ricorfotide Vedotin: Efficacy Uncoupled from High Folate Receptor Alpha Expression in Tumors
A comparative analysis of the peptide-drug conjugate ricorfotide vedotin (CBP-1008) reveals promising anti-tumor activity in patients with advanced solid tumors, including those with low to moderate Folate Receptor alpha (FRα) expression. This finding contrasts with other FRα-targeting agents where high receptor expression is often a prerequisite for significant efficacy.
This compound is an investigational, first-in-class, dual-ligand peptide-drug conjugate (PDC). It is designed to selectively deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells by targeting both Folate Receptor alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1] While FRα is a well-established target in various epithelial cancers, the dual-targeting approach of this compound may contribute to its broader activity across a range of FRα expression levels.
Efficacy in High-Grade Serous Ovarian Cancer
Clinical trial data from the first-in-human phase I study (NCT04740398) of this compound provide insights into its efficacy in patients with high-grade serous ovarian cancer (HGSOC), a tumor type often characterized by FRα expression. The study evaluated the objective response rate (ORR) in patient subgroups based on their FRα expression levels.
Notably, the ORR in patients with low to moderate FRα expression (0-49%) was comparable to the ORR observed in the overall patient population, suggesting that high FRα expression may not be a stringent requirement for this compound's clinical activity.
| Patient Subgroup (HGSOC) | FRα Expression Level | Number of Patients (n) | Objective Response Rate (ORR) |
| Low to Moderate Expressing | 0-49% | 19 | 31.6% |
| Overall Population | Not specified | 41 | 31.7% |
| Enriched Population (≤3 prior regimens) | ≥25% | 34 | 32.4% |
Data from the first-in-human phase I study of CBP-1008 presented at the ASCO Annual Meeting.
These findings are significant as they suggest that this compound could offer a therapeutic option for a broader patient population than FRα-targeted therapies that are only effective in tumors with high receptor expression. The principal investigator of the Phase III clinical trial has commented that this compound is not limited by the folate receptor expression level and has the potential to provide a new treatment option for a wide patient population with platinum-resistant ovarian cancer.[2]
Mechanism of Action
This compound's unique dual-ligand targeting system is key to its mechanism of action. The peptide component of the drug conjugate binds to both FRα and TRPV6 on the surface of tumor cells. This binding facilitates the internalization of the PDC into the cancer cell. Once inside, the linker connecting the peptide to the cytotoxic payload is cleaved, releasing MMAE. MMAE then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). The presence of TRPV6 has been shown to result in faster FRα-mediated internalization and enhanced cytotoxicity.[1]
Experimental Protocols
Folate Receptor Alpha (FRα) and TRPV6 Expression Analysis
While the specific, detailed protocol for determining FRα and TRPV6 expression in the NCT04740398 clinical trial has not been publicly released, the general methodology for such analyses involves immunohistochemistry (IHC). Tumor tissue samples, either from archival biopsies or fresh biopsies, are required for patient enrollment. These samples are then sent to a central laboratory for analysis of FOLR1 (the gene encoding FRα) and TRPV6 receptor expression.
A typical IHC protocol for FRα expression would involve the following steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned into thin slices and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the FRα antigen, often using heat-induced epitope retrieval methods.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to the FRα protein.
-
Secondary Antibody and Detection: A secondary antibody, which binds to the primary antibody and is linked to an enzyme, is added. A chromogen is then introduced, which reacts with the enzyme to produce a colored precipitate at the site of antigen expression.
-
Scoring: A pathologist examines the stained slides under a microscope to score the percentage of tumor cells showing positive staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+). The definition of "high" and "low" expression is determined by a pre-defined cutoff for the percentage of positive cells and the staining intensity. For some FRα-targeting therapies, "high expression" is defined as ≥75% of tumor cells with moderate to strong membrane staining (2+ or 3+ intensity).
The following diagram outlines a general workflow for patient stratification based on biomarker expression in a clinical trial setting.
Conclusion
The available clinical data for this compound suggests a departure from the paradigm that high FRα expression is essential for the efficacy of FRα-targeting agents. The comparable objective response rates in both low-to-moderate and overall FRα expressing patient populations with HGSOC indicate that this compound may have a broader therapeutic window. The dual-targeting of FRα and TRPV6 is a novel approach that likely contributes to this observation. Further data from ongoing and future clinical trials will be crucial to fully elucidate the relationship between FRα/TRPV6 expression levels and the clinical benefit of this compound across various tumor types.
References
A Head-to-Head Comparison of Ricorfotide Vedotin and Other Tubulin Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ricorfotide vedotin with other prominent tubulin inhibitors, namely taxanes and vinca (B1221190) alkaloids. The information presented is based on available preclinical data to assist researchers and drug development professionals in evaluating these anticancer agents. This guide summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of their mechanisms and efficacy.
Introduction to Tubulin Inhibitors
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by polymerization and depolymerization of tubulin dimers, makes them a prime target for cancer therapy. Tubulin inhibitors disrupt these dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.
This compound (CBP-1008) is a first-in-class peptide-drug conjugate (PDC) that targets both Folate Receptor α (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6), which are overexpressed in various solid tumors. It delivers the potent microtubule-destabilizing agent, monomethyl auristatin E (MMAE), directly to cancer cells.[1][2]
Taxanes , such as paclitaxel (B517696) and docetaxel, are microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization, which leads to mitotic arrest.[3]
Vinca alkaloids , including vincristine (B1662923) and vinblastine, are microtubule-destabilizing agents. They bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all three classes of drugs converges on the disruption of microtubule dynamics, ultimately inducing apoptosis. However, the initial molecular interactions differ significantly.
This compound (MMAE) : As a vedotin, this compound's cytotoxic payload, MMAE, inhibits tubulin polymerization.[1] Upon internalization into the target cancer cell, MMAE is released and binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent activation of the apoptotic cascade.
Taxanes : Taxanes stabilize microtubules, leading to the formation of non-functional microtubule bundles and preventing the formation of a proper mitotic spindle. This aberrant microtubule stabilization also triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[3]
Vinca Alkaloids : Vinca alkaloids prevent the assembly of tubulin dimers into microtubules. This inhibition of polymerization leads to the dissolution of the mitotic spindle, causing cells to arrest in metaphase and subsequently undergo apoptosis.[4]
References
Assessing the Bystander Effect of Ricorfotide Vedotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ricorfotide vedotin (CBP-1008) and its potential bystander effect, benchmarked against other antibody-drug conjugates (ADCs). While direct quantitative experimental data on the bystander effect of this compound is not extensively published, its molecular composition—a cleavable linker and the membrane-permeable payload, monomethyl auristatin E (MMAE)—strongly supports its capacity for this mechanism of action. This guide synthesizes available preclinical and clinical data for this compound with established findings for other MMAE-containing conjugates to offer a thorough assessment.
Introduction to this compound and the Bystander Effect
This compound (CBP-1008) is a first-in-class, dual-ligand peptide-drug conjugate (PDC) that targets both Folate Receptor alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1][2] Both of these receptors are overexpressed in a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer.[1][2] The drug component of this compound is the potent microtubule-disrupting agent, MMAE, which is connected to the targeting peptide via a cleavable linker.
The bystander effect is a critical mechanism for drug conjugates, describing the ability of the cytotoxic payload to kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells.[3] This is particularly important in overcoming the challenges of tumor heterogeneity, where not all cancer cells express the target antigen. The effect is primarily mediated by the release of a membrane-permeable payload from the target cell, which can then diffuse into neighboring cells.[3]
Mechanism of Action and Anticipated Bystander Effect of this compound
This compound's mechanism initiates with the binding of its dual ligands to FRα and TRPV6 on the surface of cancer cells. Preclinical findings suggest that the presence of TRPV6 enhances the FRα-mediated internalization and subsequent cytotoxicity of the drug.[1][2] Once internalized, the cleavable linker is designed to release the MMAE payload within the target cell.
MMAE is a hydrophobic molecule, a property that allows it to traverse cell membranes.[3] Upon its release, MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Due to its membrane permeability, free MMAE can diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by neighboring cancer cells, regardless of their FRα or TRPV6 expression status, thereby inducing a bystander killing effect.
Signaling Pathways of FRα and TRPV6
The dual targeting of FRα and TRPV6 by this compound is a novel approach. Both receptors are implicated in signaling pathways that promote cancer cell proliferation and survival.
Comparative Analysis of Bystander Effect with Other Drug Conjugates
The bystander effect of a drug conjugate is largely determined by its linker and payload. This compound's use of a cleavable linker and MMAE payload positions it favorably for a potent bystander effect, similar to other vedotin-based ADCs.
| Feature | This compound (inferred) | Enfortumab Vedotin (MMAE) | Trastuzumab Deruxtecan (DXd) | Trastuzumab Emtansine (DM1) |
| Payload | MMAE | MMAE | Deruxtecan (DXd) | Emtansine (DM1) |
| Linker Type | Cleavable | Cleavable | Cleavable | Non-cleavable |
| Payload Permeability | High | High | High | Low |
| Bystander Effect | Expected to be High | Demonstrated High [3][4] | Demonstrated High | Low to Negligible |
| Supporting Evidence | Based on MMAE properties | Preclinical co-culture and in vivo admixed tumor models show killing of antigen-negative cells.[3][4] | Potent killing of neighboring HER2-low cells in preclinical models. | Payload is charged upon release, limiting membrane permeability. |
Experimental Protocols for Assessing the Bystander Effect
Standard methodologies to quantify the bystander effect of drug conjugates like this compound involve in vitro and in vivo models.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the drug conjugate.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cells: A cell line with high expression of FRα and/or TRPV6 (e.g., certain ovarian or breast cancer cell lines).
-
Antigen-negative (Ag-) cells: A cell line with low or no expression of the target antigens but known to be sensitive to the MMAE payload. These cells should be engineered to express a fluorescent protein (e.g., GFP) for distinct identification.
-
-
Co-culture Setup:
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
-
Treatment:
-
Treat the co-cultures and monocultures with a concentration range of this compound.
-
Include a negative control (e.g., vehicle) and a positive control (free MMAE).
-
-
Analysis:
-
After a set incubation period (e.g., 72-96 hours), assess cell viability.
-
For co-cultures, use flow cytometry or high-content imaging to specifically quantify the viability of the GFP-labeled Ag- cells.
-
Calculate the IC50 values for each cell population under different conditions. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent is released from the target cells into the surrounding medium.
Methodology:
-
Prepare Conditioned Medium:
-
Treat a monoculture of Ag+ cells with this compound for a specified time (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a medium with the same concentration of this compound that has not been exposed to cells.
-
-
Treat Bystander Cells:
-
Add the conditioned medium to a fresh culture of Ag- cells.
-
-
Analysis:
-
After an appropriate incubation period (e.g., 72 hours), assess the viability of the Ag- cells.
-
Significant cytotoxicity in the Ag- cells treated with conditioned medium from drug-exposed Ag+ cells, compared to the control medium, confirms the release of a cytotoxic bystander agent.
-
Experimental Workflow Diagram
Preclinical and Clinical Evidence for this compound
While specific bystander effect studies are not yet published, preclinical data presented at major oncology conferences provide insights into the potent activity of this compound.
-
Preclinical Efficacy: In preclinical models, this compound has demonstrated excellent efficacy in tumors expressing its targets, with the drug accumulating and being retained in tumors for over 48 hours.[1][2] The response has been shown to be durable.[1][2] In patient-derived xenograft (PDX) models of ovarian cancer, tumors positive for both FRα and TRPV6 responded better than those with only one positive marker.[1][2]
-
Clinical Activity: Phase I/II clinical trials have shown encouraging efficacy and a favorable safety profile for this compound in patients with advanced solid tumors, including heavily pre-treated platinum-resistant ovarian cancer.[5][6] Notably, impressive objective response rates (ORR) and disease control rates (DCR) have been observed in ovarian cancer patients, regardless of FRα expression levels, which may suggest the contribution of a bystander effect in a clinically heterogeneous tumor environment.[5][7]
Conclusion
The molecular design of this compound, featuring a potent, membrane-permeable MMAE payload and a cleavable linker, provides a strong rationale for a significant bystander effect. This is further supported by the demonstrated efficacy of other MMAE-based drug conjugates in preclinical models of heterogeneous tumors. The promising clinical activity of this compound in patient populations with varied target expression levels may be, in part, attributable to this bystander killing mechanism. Further dedicated preclinical studies are warranted to definitively quantify the bystander effect of this compound and to fully elucidate its contribution to the impressive anti-tumor activity observed in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. coherentbio.com [coherentbio.com]
- 6. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (this compound, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 7. ASCO 2024 Highlights: Research findings of CBP-1008 and CBP-1018 once again attract global attention – CBP [coherentbio.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Ricorfotide Vedotin
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper handling and disposal of Ricorfotide Vedotin, a peptide-drug conjugate (PDC) containing the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE), are critical to ensuring personnel safety and environmental protection. Due to the hazardous nature of its MMAE payload, which is fatal if swallowed or inhaled and may cause genetic defects, all personnel must adhere to the following stringent operational and disposal procedures.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound and any associated waste materials. All operations should be conducted within a certified chemical fume hood.[2][3]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloved nitrile), inspected before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | A dedicated laboratory coat, fully buttoned. Ensure complete coverage. |
| Respiratory Protection | Work must be performed in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a suitable respirator is required.[2] |
Step-by-Step Disposal Procedures
The recommended final disposal method for this compound and all contaminated materials is high-temperature incineration facilitated by a licensed hazardous waste disposal service.[2][3]
-
Deactivation of Residual Product: Before final disposal, any remaining this compound, in either pure form or solution, should be deactivated. A common practice for potent compounds involves treatment with a solution such as sodium hypochlorite (B82951) (bleach) or potassium permanganate.[3] The precise concentration and duration of this deactivation process must be determined in consultation with your institution's Environmental Health and Safety (EHS) department. Caution: Deactivation reactions can be exothermic. This procedure should be carried out slowly and in a controlled manner inside a chemical fume hood.[3]
-
Waste Segregation at the Point of Generation: To prevent cross-contamination and ensure regulatory compliance, all waste streams contaminated with this compound must be meticulously segregated.
-
Solid Waste: This category includes all contaminated disposable items such as gloves, pipette tips, vials, and other labware. This waste must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: All liquid waste, including deactivated solutions and solvent rinses, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or blades, must be placed directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.[2]
-
-
Labeling and Storage: All waste containers must be clearly marked with "Cytotoxic Waste" or "Highly Hazardous Chemical Waste" and list "this compound" as a constituent.[3] These containers should be stored in a secure, designated area, away from general laboratory traffic, pending collection.
-
Final Disposal: Contact your institution's EHS department or a licensed hazardous waste management provider to arrange for the collection and final disposal of all this compound waste.[3] Do not mix this waste with other chemical or biological waste unless explicitly authorized by your institution's EHS guidelines.[3]
Spill Management Protocol
In the event of a spill, immediate and systematic action is required:
-
Alert and Evacuate: Immediately notify others in the vicinity and restrict access to the affected area.[2]
-
Contain and Absorb: Wearing the appropriate PPE, cover the spill with an absorbent material, such as a spill pad or diatomaceous earth.[4]
-
Collect: Carefully collect the absorbed material and place it into the designated solid hazardous waste container.[2]
-
Decontaminate: Clean the spill area by scrubbing with alcohol.[2][4] All cleaning materials must also be disposed of as hazardous waste.[2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ricorfotide Vedotin
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Ricorfotide Vedotin. Strict adherence to these procedures is mandatory to mitigate risks associated with this potent cytotoxic agent.
This compound is a peptide-drug conjugate (PDC) that combines a targeting peptide with the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE).[1][2][3] The MMAE payload necessitates stringent handling protocols to prevent occupational exposure and ensure a safe laboratory environment. This guide outlines the required personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency spill management.
Essential Personal Protective Equipment (PPE)
All personnel must use the personal protective equipment detailed below when handling this compound in any form (e.g., powder, solution). This includes during reconstitution, dilution, and administration in experimental settings, as well as during the disposal of contaminated materials.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved | Provides a primary barrier against skin contact. Double-gloving is a critical precaution for handling highly potent compounds.[4][5] |
| Lab Coat | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs | Protects clothing and skin from potential splashes and contamination.[5] |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Recommended when handling the powdered form of the drug or when there is a risk of aerosolization.[6] |
Operational and Disposal Plans
The following procedural guidance provides a step-by-step approach to safely handle and dispose of this compound and associated contaminated materials.
Handling and Preparation Protocol
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to contain any potential aerosols or spills.[7]
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order as illustrated in the workflow diagram below.
-
Preparation:
-
Place an absorbent, plastic-backed pad on the work surface to contain any minor spills.
-
When reconstituting the lyophilized powder, use techniques that minimize aerosol generation.
-
All containers holding this compound should be clearly labeled as "Cytotoxic" and handled with care.
-
-
Post-Handling:
-
After handling is complete, wipe down the work surface with an appropriate deactivating solution followed by a cleaning agent.
-
Doff PPE in the reverse order of donning, ensuring that the outer, contaminated layer is handled carefully to prevent self-contamination.
-
Waste Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Segregation: Cytotoxic waste must be segregated from other laboratory waste streams.[1][8]
-
Containers:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), vials, and other solid materials should be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These containers are often color-coded, typically purple or yellow.[9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not dispose of this waste down the drain.
-
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration.[1][9][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.
-
Don PPE: Before addressing the spill, don the full set of recommended PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
Containment:
-
For liquid spills, cover with absorbent pads from a cytotoxic spill kit.
-
For powder spills, gently cover with damp absorbent pads to avoid generating airborne dust.
-
-
Cleanup:
-
Working from the outer edge of the spill inwards, carefully collect all contaminated materials.
-
Place all cleanup materials into a designated cytotoxic waste container.
-
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Visual Guidance: PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. munglobal.com.au [munglobal.com.au]
- 6. ipservices.care [ipservices.care]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
